2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline CAS number 885277-86-1
The following technical guide details the chemical utility, synthetic logic, and experimental handling of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (CAS 885277-86-1). This document is structured for medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical utility, synthetic logic, and experimental handling of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (CAS 885277-86-1). This document is structured for medicinal chemists and process scientists utilizing this scaffold for Structure-Activity Relationship (SAR) exploration, particularly in kinase inhibitor development.
A Dual-Functional Scaffold for Kinase Inhibitor Discovery
Executive Summary
The compound 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (CAS 885277-86-1) serves as a high-value "privileged structure" in drug discovery. It belongs to the 2-aryl-4-chloroquinazoline class, a scaffold historically validated by EGFR inhibitors (e.g., Gefitinib analogs) and Aurora kinase inhibitors.
Its primary technical value lies in its orthogonal reactivity profile :
C2-(4-Bromophenyl) Motif: A stable aryl halide handle ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the C4 functionalization.
C7-Fluoro Substituent: Modulates lipophilicity and metabolic stability without interfering with the primary reactive centers.
This guide provides the mechanistic basis for utilizing this scaffold and validated protocols for its functionalization.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Data
Chemical Name
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
CAS Number
885277-86-1
Molecular Formula
Molecular Weight
337.57 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DCM, DMSO, DMF; low solubility in water/alcohols
Moisture sensitive (C4-Cl hydrolyzes to quinazolinone)
Mechanistic Reactivity & Logic
The successful utilization of CAS 885277-86-1 relies on adhering to the Order of Reactivity . The C4-chloro group is significantly more reactive than the aryl bromide. Attempting Pd-catalyzed coupling before
substitution at C4 often leads to complex mixtures due to the instability of the C4-Cl bond under basic aqueous Suzuki conditions (hydrolysis risk).
Reactivity Hierarchy
Position 4 (Cl):
. Reacts with amines/alcohols via .
Mechanism:[1][2] Addition-Elimination. The N1 and N3 atoms stabilize the Meisenheimer intermediate.
Figure 1: The logical workflow for functionalizing CAS 885277-86-1. Note that Step 1 must precede Step 2 to prevent hydrolysis of the sensitive C4-Cl bond.
Experimental Protocols
Protocol A:
Functionalization at C4
Objective: Install an amine motif (e.g., aniline or solubilizing tail) at the 4-position while leaving the bromine handle intact.
) or DIPEA (Optional, often not needed in IPA reflux)
Procedure:
Dissolution: In a dry round-bottom flask, dissolve 1.0 mmol of CAS 885277-86-1 in 10 mL of anhydrous Isopropanol.
Addition: Add 1.1 mmol of the amine nucleophile.
Note: If using an amine salt (e.g., hydrochloride), add 2.5 equiv of DIPEA to liberate the free base.
Reaction: Heat the mixture to reflux (approx. 82°C) with stirring.
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS. The starting material (Rt ~ high) should disappear, replaced by a more polar product. Reaction time is typically 2–4 hours.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
The product often precipitates as the hydrochloride salt (if no base was used). Filter the solid and wash with cold IPA and diethyl ether.
Yield: Typically 85–95%.
Validation:
NMR should show the loss of the characteristic C4-Cl signal and the appearance of NH and amine protons.
Protocol B: Suzuki-Miyaura Coupling at C2-Phenyl-Br
Objective: Extend the carbon skeleton at the phenyl ring using the bromine handle.
Reagents:
Product from Protocol A (1.0 equiv)
Boronic Acid/Ester (1.2 equiv)
Catalyst:
(5 mol%) or
Base:
(2.0 M aqueous solution) or (solid)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and base. Add the solvent mixture. Sparge with Argon/Nitrogen for 5 minutes to remove dissolved oxygen (Critical for Pd cycle).
Catalyst Addition: Add the Pd catalyst quickly and seal the vessel under inert atmosphere.
Reaction: Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline mechanism of action
An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Executive Summary The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Proposed Mechanism of Action of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Executive Summary
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its derivatives are recognized as a "privileged scaffold" due to their ability to potently and selectively inhibit a variety of protein kinases. This guide focuses on 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, a specific analogue whose mechanism of action, while not extensively documented in public literature, can be inferred with a high degree of confidence based on the extensive body of research on structurally related compounds.
This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It will first deconstruct the structural components of the molecule to propose its most likely biological targets. Following this, it will detail the putative mechanism of kinase inhibition and the subsequent downstream cellular effects. Critically, this guide provides a comprehensive roadmap of experimental protocols required to empirically validate these hypotheses, ensuring a foundation of scientific integrity and trustworthiness for any research program involving this compound.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
Quinazoline-based molecules are a prominent class of heterocyclic compounds that have been successfully developed into FDA-approved drugs for the treatment of cancer.[1] Their rigid bicyclic structure provides an ideal framework for positioning substituents that can interact with the ATP-binding pocket of protein kinases.[1][2] By competitively binding to this site, quinazoline inhibitors block the phosphorylation of substrate proteins, thereby disrupting the signal transduction pathways that drive oncogenic processes like cell proliferation, survival, and angiogenesis.[2][3]
The versatility of the quinazoline core allows for chemical modifications at several key positions, most notably at the 2, 4, 6, and 7-positions.[1] These modifications enable the fine-tuning of potency, selectivity, and pharmacokinetic properties. Many successful quinazoline-based kinase inhibitors, such as gefitinib and erlotinib, target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3]
Structural Analysis and Target Hypothesis
The structure of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline provides several clues to its likely biological targets.
2-Aryl Substitution: The presence of a 4-bromophenyl group at the 2-position is a common feature in many kinase inhibitors. This aromatic ring can form hydrophobic interactions within the ATP-binding pocket.[4]
4-Chloro Substituent: The chlorine atom at the 4-position is a reactive leaving group, making this position a key site for interaction with nucleophilic residues (such as a cysteine) in the target protein's active site, potentially leading to covalent inhibition. However, it more commonly serves as a crucial interaction point or a synthetic handle for further derivatization.
7-Fluoro Substitution: Fluorine substitution at the 7-position can enhance binding affinity and modulate the metabolic stability and pharmacokinetic properties of the compound.[1]
Based on these structural features and the extensive literature on similar quinazoline derivatives, the primary hypothesized targets for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline are members of the receptor tyrosine kinase family, with a strong possibility of activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) . Other potential targets could include serine/threonine kinases such as Aurora kinases .[5][6]
Proposed Mechanism of Action: Competitive ATP Inhibition
The central hypothesis is that 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline functions as a competitive inhibitor at the ATP-binding site of its target kinase(s).
Binding to the Kinase Domain: The compound is predicted to bind to the hinge region of the kinase domain, a flexible loop that connects the N- and C-lobes of the enzyme. The quinazoline nitrogen atoms can form hydrogen bonds with backbone atoms in this hinge region, mimicking the interaction of the adenine portion of ATP.
Occupation of the ATP Pocket: The 2-(4-bromophenyl) moiety is expected to extend into a hydrophobic pocket within the active site.
Inhibition of Phosphorylation: By occupying the ATP-binding site, the compound prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the tyrosine or serine/threonine residues on the substrate protein.
Downstream Pathway Interruption: This inhibition of phosphorylation leads to the shutdown of the downstream signaling cascade. For instance, inhibition of EGFR would block the PI3K/Akt and MAPK pathways, while inhibition of VEGFR-2 would disrupt pathways involved in angiogenesis.
The ultimate cellular consequences of this inhibition are expected to be:
Cell Cycle Arrest: Halting of the cell division cycle, potentially at the G1 phase.[5][7]
Induction of Apoptosis: Triggering of programmed cell death in cancer cells.[5][7]
Anti-Angiogenic Effects: Inhibition of the formation of new blood vessels that supply tumors.
Below is a diagram illustrating the proposed signaling pathway inhibition.
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Validation Protocols
To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a self-validating framework for characterizing the activity of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases and to quantify its potency (IC50).
Methodology:
Kinase Panel Screening: Screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a broad panel of recombinant human kinases (e.g., a 96-well plate format kinase panel). This will identify the primary targets and assess selectivity.
IC50 Determination: For the most promising kinase targets identified in the initial screen, perform dose-response assays.
Prepare serial dilutions of the compound.
Incubate each concentration with the purified kinase, a suitable substrate (e.g., a generic peptide), and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based methods).
Measure the amount of phosphorylated substrate at each compound concentration.
Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Presentation:
Kinase Target
IC50 (nM)
EGFR
Experimental Value
VEGFR-2
Experimental Value
Aurora A
Experimental Value
Other Kinase
Experimental Value
Cellular Proliferation and Viability Assays
Objective: To assess the cytostatic and cytotoxic effects of the compound on cancer cell lines.
Methodology:
Cell Line Selection: Choose a panel of human cancer cell lines with known kinase expression profiles (e.g., A431 for high EGFR, HUVEC for VEGFR-2). Include a non-cancerous cell line as a control for general toxicity.
MTT or CellTiter-Glo® Assay:
Seed cells in 96-well plates and allow them to adhere overnight.
Treat the cells with a range of concentrations of the compound for 48-72 hours.
Add MTT reagent or CellTiter-Glo® reagent and incubate.
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
Calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Target Engagement and Phosphorylation Status in Cells
Objective: To confirm that the compound inhibits the activity of its target kinase within a cellular context.
Methodology (Western Blotting):
Cell Treatment: Treat the selected cancer cell lines with the compound at concentrations around its cellular IC50 for a defined period (e.g., 1-2 hours).
Ligand Stimulation (if applicable): For receptor tyrosine kinases, stimulate the cells with the corresponding growth factor (e.g., EGF for EGFR) to induce receptor phosphorylation.
Cell Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) and the total form of the kinase (anti-total-EGFR).
Use a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal protein loading.
Incubate with a secondary antibody conjugated to HRP and detect the signal using chemiluminescence.
Analysis: A dose-dependent decrease in the phosphorylated form of the target kinase, with no change in the total kinase level, confirms target engagement and inhibition.
Caption: Experimental workflow for confirming cellular target inhibition.
Cell Cycle and Apoptosis Analysis
Objective: To elucidate the downstream cellular effects of target inhibition.
Methodology (Flow Cytometry):
Cell Cycle Analysis:
Treat cells with the compound for 24-48 hours.
Harvest the cells, fix them in ethanol, and stain them with a DNA-intercalating dye (e.g., propidium iodide).
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining):
Treat cells with the compound for a predetermined time.
Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells).
Analyze the stained cells by flow cytometry to quantify the populations of viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.[8]
Conclusion
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline represents a promising chemical entity within the well-validated class of quinazoline-based kinase inhibitors. Based on a detailed analysis of its structure and the established pharmacology of its chemical relatives, this compound is hypothesized to act as a competitive ATP inhibitor of key oncogenic kinases such as EGFR and VEGFR-2. This inhibition is predicted to block critical cell signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.
The true scientific value of this compound, however, lies in the empirical validation of this proposed mechanism. The comprehensive experimental guide provided herein offers a robust and logical framework for researchers to systematically investigate its biological activity, from direct enzyme inhibition to its ultimate effects on cancer cell fate. This structured approach ensures scientific rigor and will be instrumental in determining the therapeutic potential of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
de Castro Barbosa, M., Lima, L. M., et al. (2014). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
Elsherbeny, M. H., Ammar, U. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel), 12(6), 876. [Link]
Jain, A., & Kashaw, S. K. (2023). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. [Link]
Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. [Link]
Al-Ostoot, F. H., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
Elsherbeny, M. H., Ammar, U. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed. [Link]
Elsherbeny, M. H., Ammar, U. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. [Link]
Tran, P., Moccia, M., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]
National Center for Biotechnology Information. 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. PubChem Compound Summary for CID 10471217. [Link]
National Center for Biotechnology Information. N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. PubChem Compound Summary for CID 44629454. [Link]
Al-Suwaidan, I. A., et al. (2023). exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. ResearchGate. [Link]
Structure-activity relationship (SAR) of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline analogs
Executive Summary This technical guide analyzes the structure-activity relationship (SAR) of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a versatile electrophilic scaffold used to generate libraries of kinase inhibi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the structure-activity relationship (SAR) of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a versatile electrophilic scaffold used to generate libraries of kinase inhibitors (EGFR, VEGFR, Aurora A) and antimicrobial agents (DNA gyrase inhibitors).
The core molecule functions as a "privileged scaffold" in medicinal chemistry. The 4-chloro substituent serves as a reactive "warhead" for nucleophilic aromatic substitution (
), while the 2-(4-bromophenyl) moiety provides a lipophilic anchor with a handle for further palladium-catalyzed cross-coupling. The 7-fluoro substituent modulates pKa and blocks metabolic oxidation at a vulnerable position.
The Pharmacophore & Chemical Space
To understand the SAR, one must first deconstruct the electronic and steric properties of the core scaffold.
Structural Logic
Position 4 (Chlorine): This is the primary site of diversity generation. In kinase inhibitors, this position is typically displaced by an aromatic amine (aniline) to form a hydrogen bond donor/acceptor motif that interacts with the ATP-binding hinge region of the kinase.
Position 2 (4-Bromophenyl): This moiety extends into the hydrophobic pocket of the target protein. The para-bromo substituent is critical; it increases lipophilicity (
) and allows for "Late-Stage Functionalization" via Suzuki-Miyaura coupling to extend the molecule into the solvent-exposed region.
Position 7 (Fluorine): A bioisostere for hydrogen that exerts a strong electron-withdrawing effect (
), increasing the electrophilicity of C4 (facilitating substitution) and preventing Phase I metabolic hydroxylation at C7.
SAR Visualization (Signaling & Logic)
Figure 1: Functional decomposition of the core scaffold showing the three vectors of optimization.
Synthetic Access (The "Make")
Reliable access to the 4-chloro intermediate is a prerequisite for SAR exploration. The synthesis begins with 2-amino-4-fluorobenzoic acid.[1][2][3]
Synthesis Protocol
Objective: Synthesis of 2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline.
Procedure: Reflux the mixture for 4–6 hours. The benzamide intermediate forms first, followed by dehydrative cyclization to yield 2-(4-bromophenyl)-7-fluoroquinazolin-4(3H)-one.
Validation: Monitor by TLC (shift to lower
due to amide formation, then higher upon cyclization). Mass Spec (ESI+) will show .
. Add DIPEA dropwise. Reflux at 105°C for 3–5 hours until the solution becomes clear.
Workup (CRITICAL SAFETY): Cool to RT. Pour slowly onto crushed ice with vigorous stirring (Exothermic!). Extract with DCM, wash with
, dry over .
Causality:
converts the tautomeric enol (at C4) into a chloronium leaving group, aromatizing the pyrimidine ring.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis of the master scaffold.
Derivatization Strategies (The "Modify")
The SAR is primarily driven by the displacement of the 4-chloro group.
Reaction Class A: Aromatic Amines (Kinase Inhibition)
Reacting the scaffold with substituted anilines (e.g., 3-chloro-4-fluoroaniline) creates analogs mimicking Gefitinib or Lapatinib.
Conditions: Isopropanol (IPA), reflux, 4–12h. The HCl generated catalyzes the reaction, and the product often precipitates as the hydrochloride salt.
SAR Insight: Electron-withdrawing groups (halogens) on the aniline improve metabolic stability. Hydrophilic tails (morpholine, piperazine) at the aniline's para-position improve solubility.
Reaction Class B: Hydrazines (Antimicrobial)
Reacting with hydrazine hydrate yields 4-hydrazinyl derivatives.
Relevance: These derivatives inhibit DNA gyrase in bacteria (S. aureus) and fungi (C. albicans).
Mechanism: The hydrazine moiety acts as a bidentate ligand for metal ions often found in the active sites of metalloenzymes.
Reaction Class C: Suzuki Coupling (Dual-Targeting)
After installing the amine at C4, the 4-bromo on the phenyl ring (Position 2) can be coupled with aryl boronic acids.
Conditions:
, , Dioxane/Water.
Goal: To reach solvent-exposed regions of the binding pocket or to create bis-aryl systems that intercalate into DNA.
Biological Evaluation Data
The following table summarizes the structure-activity trends for this scaffold based on analog classes.
Reaction: Heat to reflux (82°C) with magnetic stirring.
Observation: A precipitate usually begins to form within 30 minutes.
Completion: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (
) should disappear.
Isolation: Cool to room temperature. Filter the precipitate.[3][4]
Purification: Wash the solid with cold isopropanol (
) and diethyl ether () to remove unreacted aniline.
Free Basing (Optional): If the HCl salt is too insoluble for assay, suspend in EtOAc and wash with saturated
. Dry organic layer and evaporate.
References
Synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine.
Source: SciSpace. (2022). Describes the core synthesis starting from 2-amino-4-fluorobenzoic acid.
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.
Source: PMC (PubMed Central). (2023).[5][6][7] Validates the 2-bromophenyl-fluoroquinazoline scaffold for kinase inhibition.[8]
Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
Source: ResearchGate. (2022). Provides SAR data on 2-aryl-4-amino substitutions.
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives.
Source: ACS Omega (via NIH). (2023).[5][6][7] Discusses the antimicrobial utility of the 2-(4-bromophenyl) moiety.
Spectroscopic data for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Introduction In the landscape of modern medicinal chemistry and materials science, quinazoline derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Introduction
In the landscape of modern medicinal chemistry and materials science, quinazoline derivatives stand out as a privileged scaffold, forming the core of numerous bioactive compounds and functional materials.[1] The specific analogue, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, combines several key pharmacophoric features: a halogenated phenyl ring, a reactive 4-chloro substituent amenable to further modification, and a fluorine atom on the quinazoline core, which can significantly modulate physicochemical properties.
This guide provides a comprehensive, in-depth analysis of the expected spectroscopic data for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline. As this is a specialized chemical entity, a complete set of publicly available experimental spectra is not readily accessible. Therefore, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to present a predictive but scientifically rigorous characterization. It is designed for researchers, scientists, and drug development professionals, offering not just predicted data, but also the underlying rationale and the experimental protocols required to obtain and validate these results.
Molecular Structure and Spectroscopic Overview
The structural confirmation of a novel synthetic compound is a cornerstone of chemical research. It relies on the synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[2] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system for unambiguous identification.
Caption: Workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule.[3] For 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, we predict distinct signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals exclusively in the aromatic region. The molecule has two distinct aromatic systems: the disubstituted bromophenyl ring and the trisubstituted quinazoline ring system.
4-Bromophenyl Protons: This ring system will exhibit a classic AA'BB' pattern, which simplifies to two doublets due to the symmetry.
H-2', H-6' (ortho to C-Br): Predicted around δ 7.65-7.75 ppm. These protons are adjacent to the bromine atom and will appear as a doublet.
H-3', H-5' (meta to C-Br): Predicted around δ 8.30-8.40 ppm. These protons are deshielded by the electron-withdrawing quinazoline ring and will also appear as a doublet.
Quinazoline Ring Protons: The three protons on the quinazoline core will each give a distinct signal, with couplings to each other and to the fluorine atom at C-7.
H-5: Predicted around δ 8.25-8.35 ppm. This proton is deshielded by the adjacent nitrogen (N-1) and the C-4 chlorine. It is expected to appear as a doublet of doublets due to coupling with H-6 and a smaller four-bond coupling to F-7.
H-6: Predicted around δ 7.50-7.60 ppm. This proton is coupled to both H-5 (ortho coupling, J ≈ 8-9 Hz) and the fluorine at C-7 (meta coupling, J ≈ 5-6 Hz), likely resulting in a doublet of doublets.
H-8: Predicted around δ 7.90-8.00 ppm. This proton is adjacent to the fluorine atom and will show a larger ortho H-F coupling (J ≈ 8-10 Hz), appearing as a doublet of doublets (with a smaller coupling to H-6).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show signals for all 14 carbon atoms. Quaternary carbons are expected to have lower intensities.[4]
Quinazoline Carbons:
C-2, C-4: These carbons are attached to heteroatoms and are significantly deshielded. C-2 (attached to N and the bromophenyl group) is predicted in the δ 160-162 ppm range. C-4 (attached to N and Cl) is predicted around δ 153-155 ppm.
C-7: This carbon is directly attached to fluorine, leading to a large one-bond C-F coupling (¹JCF ≈ 250-260 Hz) and a chemical shift in the δ 164-166 ppm range (d).
Other Quinazoline Carbons: C-5, C-6, C-8, C-4a, and C-8a are predicted to appear in the δ 115-150 ppm range, with their exact shifts influenced by the substituents and the nitrogen atoms. For instance, C-6 and C-8 will show smaller two- and three-bond couplings to the fluorine atom.
4-Bromophenyl Carbons:
C-1' (ipso-C attached to quinazoline): Predicted around δ 135-137 ppm.
C-4' (ipso-C attached to Br): The "heavy atom effect" of bromine will shield this carbon, shifting it upfield to the δ 125-127 ppm range.[5]
C-2', C-6' and C-3', C-5': These pairs of equivalent carbons will appear in the typical aromatic region of δ 128-133 ppm.
Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
¹H NMR Acquisition:
Set the spectral width to cover the range of -1 to 12 ppm.
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
Acquire at least 16 scans for good signal-to-noise ratio.
¹³C NMR Acquisition:
Set the spectral width to cover 0 to 220 ppm.
Use a proton-decoupled pulse sequence (e.g., zgpg30).
A longer relaxation delay (5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound.[6] For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.
Predicted High-Resolution Mass Spectrum (HRMS-ESI)
Molecular Ion Peak Cluster: The most telling feature will be the isotopic pattern of the molecular ion [M+H]⁺.
Isotopes: Chlorine exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). Bromine exists as ⁷⁹Br (~50.5%) and ⁸¹Br (~50.5%).[7]
Predicted Pattern: The combination of one chlorine and one bromine atom will produce a characteristic cluster of peaks.
M: [C₁₄H₈³⁵Cl⁷⁹BrFN₂]⁺
M+2: A combination of [C₁₄H₈³⁷Cl⁷⁹BrFN₂]⁺ and [C₁₄H₈³⁵Cl⁸¹BrFN₂]⁺. This peak will be the most abundant in the cluster.
M+4: [C₁₄H₈³⁷Cl⁸¹BrFN₂]⁺
Calculated m/z: The monoisotopic mass for [C₁₄H₈³⁵Cl⁷⁹BrFN₂ + H]⁺ is calculated to be 336.9748 . An experimental value within 5 ppm of this would confirm the elemental formula.
Key Fragmentation Patterns: Electron impact (EI) or collision-induced dissociation (CID) would likely show characteristic losses of the halogen atoms.
Loss of Cl: A fragment corresponding to [M - Cl]⁺ (loss of 35 Da).
Loss of Br: A fragment corresponding to [M - Br]⁺ (loss of 79 Da).
These fragmentation patterns provide further confidence in the structure.[8]
Experimental Protocol for HRMS
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, making the molecular ion peak easily identifiable.[6]
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Acquisition: Acquire data over a mass range of m/z 100-1000.
Data Analysis: Determine the accurate mass of the molecular ion peak and use software to calculate the most probable elemental formula. Compare the experimental isotopic pattern with the theoretically predicted pattern for a molecule containing one Cl and one Br atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
~1610-1580 cm⁻¹: C=N stretching vibration from the quinazoline ring.
~1550-1450 cm⁻¹: Aromatic C=C ring stretching vibrations. Quinazoline systems show a series of characteristic bands in this region.[10]
~1250-1100 cm⁻¹: C-F stretching vibration. This is typically a strong and distinct band.
~850-800 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.
~800-600 cm⁻¹: C-Cl stretching vibration.
Experimental Protocol for IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation.
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).
Acquisition:
Record a background spectrum of the clean, empty ATR crystal.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add at least 32 scans to achieve a good signal-to-noise ratio.
Data Analysis: The resulting spectrum is typically plotted as % Transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and correlate them with known functional group frequencies.
Summary of Predicted Spectroscopic Data
Technique
Feature
Predicted Value / Range
¹H NMR
Aromatic Protons
δ 7.50 - 8.40 ppm
H-F Coupling
Expected for H-6 and H-8
¹³C NMR
Aromatic Carbons
δ 115 - 166 ppm
C-F Coupling
¹JCF ≈ 250-260 Hz for C-7
HRMS (ESI+)
[M+H]⁺ (monoisotopic)
m/z 336.9748
Isotopic Pattern
Characteristic M, M+2, M+4 peaks
IR (ATR)
Aromatic C-H Stretch
~3100-3000 cm⁻¹
C=N / C=C Stretch
~1610-1450 cm⁻¹
C-F Stretch
~1250-1100 cm⁻¹
C-Cl Stretch
~800-600 cm⁻¹
Conclusion
The structural elucidation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is unequivocally achievable through a combined spectroscopic approach. The predicted data outlined in this guide provides a robust framework for what researchers should expect to observe. The ¹H and ¹³C NMR spectra will confirm the precise connectivity of the carbon-hydrogen framework, with characteristic shifts and couplings induced by the fluorine, chlorine, and bromine substituents. High-resolution mass spectrometry will provide an unambiguous elemental formula, distinguished by the unique isotopic signature of the two different halogen atoms. Finally, infrared spectroscopy will confirm the presence of the core aromatic and heteroaromatic functional groups. This comprehensive spectroscopic fingerprint serves as a reliable benchmark for the synthesis and future application of this promising chemical entity.
References
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Available at: [Link]
PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2014). Trade Science Inc. Available at: [Link]
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13 C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. Available at: [Link]
Calculation and assignment of the absorption bands in the IR-spectrum of quinazolin-2,4-dione and 2-methylquinazolin-4-one. (2015). ResearchGate. Available at: [Link]
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Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Chemistry Stack Exchange. Available at: [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Available at: [Link]
Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]
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A Technical Guide to the Biological Activity of Substituted Quinazoline Compounds
Introduction: The Quinazoline Scaffold - A Cornerstone of Medicinal Chemistry The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privilege...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in the field of medicinal chemistry.[1][2] This designation is not arbitrary; it reflects the remarkable capacity of the quinazoline scaffold to serve as a versatile template for designing potent and selective modulators of various biological targets.[2] Its structural rigidity, combined with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the discovery and development of numerous therapeutic agents across a wide spectrum of diseases.[3][4]
Historically, the journey of quinazolines in medicine has been transformative. From early synthetic explorations to the rational design of targeted therapies, this scaffold has been central to major breakthroughs.[2] Notably, several quinazoline derivatives have received FDA approval and are now indispensable tools in clinical practice, particularly in oncology.[5][6] This guide provides an in-depth technical overview of the principal biological activities of substituted quinazoline compounds, focusing on their mechanisms of action and the established experimental protocols used for their evaluation.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most profound impact of quinazoline derivatives has been in the realm of oncology.[7] Their success is largely attributed to their effectiveness as inhibitors of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, differentiation, and survival.[8][9]
A. Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR)
A primary target for many anticancer quinazoline compounds is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase.[10] In many cancers, EGFR is overexpressed or mutated, leading to sustained proliferative signaling—a hallmark of cancer.[9]
Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[8][11] They occupy the ATP-binding site within the kinase domain of EGFR, preventing the autophosphorylation and subsequent activation of downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[9][11] This blockade effectively halts the signals that drive tumor cell proliferation and survival.[11] First-generation inhibitors bind reversibly, while second-generation drugs like Afatinib and Dacomitinib form irreversible covalent bonds, offering a more sustained inhibition.[8]
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for quinazoline-based inhibitors.
Caption: EGFR signaling cascade and the inhibitory action of quinazolines.
B. Experimental Evaluation: In Vitro Cytotoxicity (MTT Assay)
The foundational method for assessing the anticancer potential of novel compounds is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric technique to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Causality: The assay's principle lies in the enzymatic conversion of the water-soluble yellow MTT reagent into an insoluble purple formazan product by mitochondrial dehydrogenases of metabolically active (i.e., living) cells.[12] The quantity of formazan produced is directly proportional to the number of viable cells. Therefore, a reduction in the purple color formation in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the test compound.
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the substituted quinazoline compounds in the appropriate culture medium. The final solvent concentration (typically DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, under the same conditions as step 1.[13]
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[13]
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into visible purple formazan crystals.
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or shaking.
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound required to inhibit cell growth by 50%.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity.
C. Data Presentation: Comparative Cytotoxicity
The results from cytotoxicity assays are best presented in a tabular format to allow for direct comparison of the potency of different derivatives against various cancer cell lines.
Note: Data are hypothetical and for illustrative purposes.
II. Antimicrobial Activity: Combating Pathogenic Microbes
Substituted quinazolines and their oxidized counterparts, quinazolinones, have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[17][18]
A. Mechanism of Action
The antimicrobial mechanisms of quinazolines are diverse and depend on the specific substitution patterns. Some derivatives are known to inhibit essential bacterial enzymes, disrupt cell wall synthesis, or interfere with nucleic acid replication. For instance, certain substitutions at the 2 and 3 positions, along with halogens at the 6 and 8 positions, have been shown to enhance antimicrobial efficacy.[19][20]
B. Experimental Evaluation: Agar Well Diffusion Assay
A standard and widely used method for preliminary screening of antimicrobial activity is the agar well diffusion assay. This technique provides a qualitative or semi-quantitative measure of a compound's ability to inhibit microbial growth.
Causality: The principle is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microbe in a circular area around the well, known as the "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension using a sterile cotton swab to create a lawn of bacteria or fungi.
Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test quinazoline compound (dissolved in a suitable solvent like DMSO at a known concentration) into each well.
Controls: Include a positive control (a known antibiotic, e.g., Ciprofloxacin) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 25-28°C for 48 hours for fungi).
Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
C. Data Presentation: Antimicrobial Screening Results
Note: Data are hypothetical and for illustrative purposes.
III. Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, the quinazoline scaffold has been successfully exploited to develop agents with a variety of other therapeutic effects.
A. Anti-inflammatory Activity
Many quinazoline derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[19][22] These enzymes are central to the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates inflammation while sparing the gastroprotective functions of COX-1.[23]
Experimental Evaluation: The anti-inflammatory potential is assessed using in vitro COX-1/COX-2 inhibition assays.[24][25] These are typically enzyme-based colorimetric or fluorescent assays that measure the peroxidase activity of COX.[23][26] The IC₅₀ values for both isoforms are determined to establish the compound's potency and selectivity.
B. Anticonvulsant Activity
The 4(3H)-quinazolinone core is a key feature in compounds with anticonvulsant properties, such as the historical drug Methaqualone.[27] Modern derivatives are being investigated for their ability to modulate GABA-A receptors, the primary inhibitory neurotransmitter system in the brain.[27][28]
Experimental Evaluation: In vivo models are essential for evaluating anticonvulsant activity. The pentylenetetrazole (PTZ)-induced seizure model in mice is a standard screening method.[28][29] Compounds are administered prior to PTZ injection, and their efficacy is measured by their ability to prevent or delay the onset of clonic-tonic seizures.[28]
C. Antiviral Activity
Recent research has highlighted the potential of quinazoline derivatives as antiviral agents.[4] Specific substituted quinazolinones have shown potent inhibitory activity against viruses such as Zika, Dengue, and various influenza strains.[21][30][31] The mechanisms often involve the inhibition of viral replication enzymes or other essential viral proteins.[31]
IV. Conclusion and Future Perspectives
The substituted quinazoline scaffold is a testament to the power of privileged structures in drug discovery. Its remarkable versatility has yielded clinical successes in oncology and shows immense promise in treating infectious, inflammatory, and neurological diseases. Future research will likely focus on several key areas:
Multi-Target Inhibitors: Designing single quinazoline molecules that can inhibit multiple disease-relevant targets (e.g., dual EGFR/VEGFR inhibitors) to overcome drug resistance and improve therapeutic outcomes.[15]
Targeted Drug Delivery: Conjugating quinazoline pharmacophores to targeting moieties to enhance their delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.
Exploring New Biological Space: Screening quinazoline libraries against novel biological targets to uncover unprecedented therapeutic applications.
The continued exploration of the chemical space around the quinazoline nucleus, guided by rational drug design and robust biological evaluation, will undoubtedly lead to the development of the next generation of innovative medicines.
References
A comprehensive list of all sources cited within this guide.
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H. Zhang, et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
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Bentham Science Publishers. (2025). Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. Retrieved from [Link]
A. C. B. B. C. de Oliveira, et al. (n.d.). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. Retrieved from [Link]
MDPI. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved from [Link]
National Institutes of Health. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]
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IntechOpen. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved from [Link]
Taylor & Francis Online. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from [Link]
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International Journal of Medical and Pharmaceutical Research. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Retrieved from [Link]
ACS Publications. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Retrieved from [Link]
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A. A. Al-Rashood, et al. (2022). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Available at: [Link]
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IntechOpen. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Retrieved from [Link]
MDPI. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Retrieved from [Link]
MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]
National Institutes of Health. (n.d.). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Retrieved from [Link]
Academic Journals. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]
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The Ascendant Role of Fluorine in Quinazoline-Based Drug Discovery: A Pharmacological Guide
Introduction: The Strategic Imperative of Fluorination in Quinazoline Scaffolds The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Imperative of Fluorination in Quinazoline Scaffolds
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for interacting with a multitude of biological targets. In recent years, the strategic incorporation of fluorine atoms into this scaffold—creating fluoroquinazoline derivatives—has emerged as a powerful strategy in drug design. This is not a mere academic exercise; the unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly enhance the pharmacological profile of the parent molecule. Fluorination can modulate key drug-like properties including metabolic stability, membrane permeability, binding affinity, and bioavailability, often leading to compounds with superior efficacy and safety profiles.
This technical guide offers an in-depth exploration of the pharmacological landscape of fluoroquinazoline derivatives. We will dissect the synthetic strategies employed to create these molecules, elucidate their primary mechanisms of action, analyze their structure-activity relationships (SAR), and survey their expanding therapeutic applications, with a particular focus on their role as kinase inhibitors in oncology.
Synthetic Strategies: Building the Fluoroquinazoline Core
The synthesis of fluoroquinazoline derivatives requires careful planning to introduce the fluorine atom at the desired position on the quinazoline ring or its substituents. The chosen synthetic route often depends on the availability of fluorinated starting materials and the desired substitution pattern. Several robust methods have been developed, ranging from classical cyclization reactions to modern microwave-assisted protocols.[2][3]
A common and effective approach involves the use of fluorinated anthranilic acid derivatives as key building blocks. This strategy allows for the early incorporation of fluorine onto the benzene ring of the quinazoline system.
Experimental Protocol: Synthesis of a 2,4-Disubstituted Fluoroquinazoline Derivative
This protocol outlines a representative multi-step synthesis, beginning with a fluorinated anthranilic acid, to yield a bioactive fluoroquinazoline derivative. This method provides a self-validating pathway where the successful formation of each intermediate can be confirmed by standard analytical techniques (NMR, Mass Spectrometry) before proceeding.
Step 1: Synthesis of 2-Benzamido-5-fluorobenzoic acid
Dissolve 5-fluoroanthranilic acid (1.0 eq) in pyridine (10 mL/g).
Cool the solution to 0°C in an ice bath.
Add benzoyl chloride (1.2 eq) dropwise while maintaining the temperature at 0°C.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Pour the mixture into ice-cold water and acidify with concentrated HCl to pH 2-3.
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the N-benzoyl intermediate.
Step 2: Synthesis of 6-Fluoro-2-phenyl-4H-3,1-benzoxazin-4-one
Reflux the 2-benzamido-5-fluorobenzoic acid (1.0 eq) in an excess of acetic anhydride for 2 hours.
Cool the reaction mixture and collect the precipitated solid by filtration.
Wash the solid with cold diethyl ether and dry to obtain the benzoxazinone intermediate.
Step 3: Synthesis of 6-Fluoro-2-phenylquinazolin-4(3H)-one
Add the 6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one (1.0 eq) to a solution of ammonium acetate (5.0 eq) in glacial acetic acid.
Reflux the mixture for 4 hours.
Cool the reaction, pour it into ice water, and collect the precipitate.
Recrystallize from ethanol to obtain the pure quinazolinone product.
Step 4: Synthesis of 4-Chloro-6-fluoro-2-phenylquinazoline
Reflux the 6-fluoro-2-phenylquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) for 3 hours.
Remove the excess reagent under reduced pressure.
Treat the residue with a cold saturated sodium bicarbonate solution and extract with dichloromethane.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the chlorinated product.
Step 5: Nucleophilic Substitution to Yield the Final Fluoroquinazoline Derivative
Dissolve the 4-chloro-6-fluoro-2-phenylquinazoline (1.0 eq) in isopropanol.
Add the desired amine (e.g., 3-ethynylaniline) (1.1 eq) and a catalytic amount of HCl.
Reflux the mixture for 6 hours.
Cool to room temperature, filter the resulting solid, wash with cold isopropanol, and dry to obtain the final product.
Below is a diagram illustrating the general workflow for the synthesis described.
Caption: A generalized workflow for fluoroquinazoline synthesis.
Pharmacological Profile: Mechanism of Action and SAR
Fluoroquinazoline derivatives have garnered significant attention for their potent activity as inhibitors of protein kinases, which are crucial regulators of cellular signal transduction pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer.[4]
Primary Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
A predominant mechanism of action for many anticancer fluoroquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] EGFR is a member of the ErbB family of receptors, and its overexpression or mutation is implicated in over 60% of non-small cell lung cancers (NSCLC) and other malignancies.[6]
Upon binding of ligands like EGF or TGF-α, EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[4][6]
Fluoroquinazoline derivatives act as ATP-competitive inhibitors.[7] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of tyrosine residues and thereby blocking the entire downstream signaling cascade.[8] This leads to cell cycle arrest, typically at the G1/S phase, and induction of apoptosis.[8]
The diagram below illustrates the inhibition of the EGFR signaling pathway by a fluoroquinazoline derivative.
Caption: EGFR signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) Insights
The efficacy of fluoroquinazoline derivatives is highly dependent on their substitution patterns. SAR studies provide crucial insights for rational drug design.
Quinazoline Core: The 4-anilinoquinazoline scaffold is a privileged structure for EGFR kinase inhibition, providing a key hydrogen bond interaction with the hinge region of the ATP binding site.[9]
Fluorine Substitution: The position of the fluorine atom is critical. For instance, in some series, a fluorine substituent on the C-2 position of the 4-anilino benzene ring is vital for inhibitory activity.[10] Fluorine can also enhance activity by increasing the acidity of nearby N-H groups, leading to stronger hydrogen bonding, or by blocking sites of metabolic degradation.
Substituents at C-6 and C-7: Small, solubilizing groups at the C-6 and C-7 positions of the quinazoline ring, such as methoxy or morpholinoalkoxy groups, often enhance potency.[10] These groups can extend into a solvent-exposed region of the active site, improving affinity and pharmacokinetic properties.
Substituents at C-4: The nature of the substituent at the C-4 anilino position dictates selectivity and potency. Bulky groups can be introduced to target specific mutations, such as the T790M resistance mutation in EGFR.
Therapeutic Applications and Quantitative Data
The primary therapeutic application of fluoroquinazoline derivatives is in oncology, where they function as targeted kinase inhibitors. Several quinazoline-based drugs (though not all are fluorinated) are FDA-approved, including gefitinib, erlotinib, and lapatinib, validating the potential of this chemical class.[1] Research into novel fluoroquinazoline derivatives continues to yield compounds with potent anticancer activity against a range of cancer cell lines.
Anticancer Activity of Novel Fluoroquinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative fluoroquinazoline derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
Note: The structures of compounds A36 and 45 are based on a fluoroquinolone core, which is distinct from but related to the quinazoline scaffold. They are included to illustrate the broader anticancer potential of related fluorinated heterocycles.
Beyond EGFR, fluoroquinazoline derivatives are being investigated as inhibitors of other kinases implicated in cancer, such as VEGFR, MET, and Aurora kinases, highlighting their potential as multi-targeted or selective agents.[7][11][15]
Conclusion and Future Directions
Fluoroquinazoline derivatives represent a highly promising and pharmacologically versatile class of compounds. The strategic incorporation of fluorine has proven to be a successful approach for enhancing their drug-like properties, leading to potent and selective kinase inhibitors with significant therapeutic potential, particularly in oncology. The well-defined structure-activity relationships and established synthetic routes provide a solid foundation for further optimization.
Future research will likely focus on developing derivatives that can overcome acquired drug resistance, a major challenge with targeted therapies. This may involve designing covalent inhibitors, allosteric modulators, or multi-targeted agents that can simultaneously inhibit key resistance pathways. As our understanding of the molecular drivers of disease deepens, the rational design of novel fluoroquinazoline derivatives will undoubtedly continue to yield next-generation therapeutics for cancer and other challenging diseases.
Technical Whitepaper: Strategic Selection & Optimization of Starting Materials for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Executive Summary & Retrosynthetic Logic The synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline represents a critical workflow in the development of EGFR (Epidermal Growth Factor Receptor) and Aurora kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Retrosynthetic Logic
The synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline represents a critical workflow in the development of EGFR (Epidermal Growth Factor Receptor) and Aurora kinase inhibitors. The 4-chloroquinazoline core acts as a high-reactivity electrophile, allowing for late-stage diversification via nucleophilic aromatic substitution (
) at the C4 position.
However, the stability and yield of this intermediate are strictly governed by the purity and selection of the upstream starting materials. The 7-fluoro substituent introduces electronic effects that alter the reactivity of the anthranilic acid scaffold, while the 4-bromophenyl moiety at the C2 position requires specific coupling conditions to prevent debromination or hydrolysis.
This guide details the strategic selection of starting materials, focusing on impurity profiling, stoichiometric control, and the mechanistic causality required to produce high-purity (>98%) API intermediates.
Retrosynthetic Disconnection
The most robust synthetic route relies on the Niementowski modification , proceeding through a benzoxazinone intermediate to ensure regioselectivity.
Figure 1: Retrosynthetic analysis revealing the two critical starting materials (SM1 & SM2) and the requisite activation step.
The regiochemistry of the fluorine atom is the single most critical quality attribute. In the anthranilic acid starting material, the fluorine is at position 4. Upon cyclization to the quinazoline ring, this atom maps to position 7.
Critical Quality Attributes (CQA)
Attribute
Specification
Scientific Rationale
Purity (HPLC)
98.5%
Lower purity leads to difficult-to-separate regioisomers in the final step.
Isomeric Impurity
< 0.5% (2-Amino-5-fluoro)
The 5-fluoro isomer yields the 6-fluoroquinazoline analog. This impurity is often inseparable by standard crystallization and has distinct biological activity.
Water Content
< 0.5% (KF)
Excess moisture hydrolyzes the acid chloride (SM2) in the subsequent step, lowering yield and generating benzoic acid byproducts.
Appearance
Off-white to beige powder
Dark brown/black indicates oxidation of the aniline amine, which inhibits the initial acylation step.
Impurity Impact Analysis
Commercial supplies of 2-amino-4-fluorobenzoic acid are often synthesized via the Hofmann rearrangement of phthalimides or oxidation of fluorotoluenes.
Risk: Contamination with 2,4-difluorobenzoic acid (from incomplete amination) or aniline oligomers .
Detection: These impurities must be screened via LC-MS prior to batch commitment. The aniline oligomers act as radical scavengers, potentially interfering if radical-based side reactions occur, though the primary risk is stoichiometric imbalance.
While 4-bromobenzaldehyde is an alternative, the acid chloride is superior for scale-up as it avoids the oxidative workup required by aldehyde routes (e.g., using
).
Strategic Selection Criteria
Leaving Group Efficiency: The chloride is a potent leaving group, facilitating rapid formation of the N-acyl anthranilic acid intermediate.
Hydrolytic Instability: This material degrades rapidly in moist air to 4-bromobenzoic acid.
Protocol Check: Verify quality by checking the melting point (40-42 °C). If the solid melts significantly higher (>150 °C), it has hydrolyzed to the acid.
Bromine Integrity: The C-Br bond is relatively stable under the acylation conditions, but care must be taken to avoid metal contaminants (Pd, Cu) in the reactor which could catalyze oxidative addition/debromination.
Alternative Activation: In-Situ Generation
If high-quality acid chloride is unavailable, it is chemically sound to generate it in situ from 4-bromobenzoic acid using Thionyl Chloride (
) and catalytic DMF.
Benefit: Ensures fresh electrophile.
Drawback: Requires removal of excess
and before adding the fluorinated aniline, as acidic byproducts can protonate the aniline nitrogen, deactivating it.
The Activation Agent: Phosphorus Oxychloride (
)
CAS: 10025-87-3 | Role: Deoxychlorination Agent
The conversion of the quinazolinone (C=O) to the chloro-quinazoline (C-Cl) requires a potent oxophilic reagent.
is preferred over due to its higher boiling point (105 °C), which allows the reaction to overcome the activation energy of the aromatization.
Base Catalyst: N,N-Dimethylaniline or Diisopropylamine (DIPEA) is required to scavenge the HCl generated and catalyze the formation of the dichlorophosphate intermediate.
Safety Critical:
reacts violently with water. The starting quinazolinone must be dried to <0.1% water content before this step.
Experimental Workflow & Protocol
This protocol is designed as a self-validating system. Each step includes a "Stop/Go" decision point based on analytical data.
Chemical structure and IUPAC name of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
This guide provides an in-depth technical analysis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a specialized heterocyclic scaffold used primarily as a pharmacophore in the development of kinase inhibitors (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a specialized heterocyclic scaffold used primarily as a pharmacophore in the development of kinase inhibitors (e.g., EGFR, VEGFR) and antimalarial agents.[1]
[1]
Executive Summary
The molecule 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is a tri-halogenated bicyclic heterocycle.[1] It serves as a high-value "warhead" intermediate in medicinal chemistry.[1] The C4-chloro position acts as an electrophilic site for Nucleophilic Aromatic Substitution (
), allowing the attachment of solubilizing amines or aniline tails. Simultaneously, the 2-(4-bromophenyl) moiety provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the construction of extended biaryl systems critical for binding affinity in deep protein pockets.
The quinazoline ring system consists of a benzene ring fused to a pyrimidine ring.[1][2][3] Proper numbering is crucial for identifying the regiochemistry of the three halogen substituents.
Position 2: Substituted with the 4-bromophenyl group.[1][4][6][7]
Position 4: Substituted with the Chloro group (Leaving group).
Position 7: Substituted with the Fluoro group (Metabolic blocker/Electronic modulator).[1]
Structural Visualization
The following diagram illustrates the atomic numbering and connectivity.
Caption: Graphviz representation of the core quinazoline scaffold showing the specific regiochemistry of the Chloro (C4), Fluoro (C7), and Bromophenyl (C2) substituents.
Physicochemical Profiling
Understanding the physical properties is essential for predicting the molecule's behavior in synthesis and biological assays.
The C2–C1' bond between the quinazoline and phenyl ring.
pKa (Conjugate Acid)
~2.5 (N1)
Weakly basic; protonation occurs at N1 in strong acid.[1]
Synthetic Pathway (Protocol)
The synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline typically follows a convergent route starting from 2-amino-4-fluorobenzoic acid.[1] This pathway ensures correct regiochemistry of the fluorine atom.[1]
Add catalytic DIPEA to accelerate the reaction.[1]
Reflux at 105°C for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).
Critical Workup: Remove excess
via rotary evaporation. Slowly pour the residue into crushed ice/ammonia solution (Caution: Exothermic hydrolysis).[1]
Extract with Dichloromethane (DCM), dry over
, and concentrate.
Caption: Convergent synthesis starting from anthranilic acid derivatives, proceeding through a stable quinazolinone intermediate to the chlorinated final product.
Medicinal Chemistry Applications (SAR)[1]
This molecule is rarely the final drug; it is a scaffold .[1] Its value lies in its differential reactivity, allowing scientists to "decorate" the ring system sequentially.
The C4-Chloro "Warhead" (
)
The chlorine at position 4 is highly activated due to the electron-withdrawing nature of the pyrimidine nitrogens and the 7-Fluoro substituent.[1]
Application: Introducing the "tail" of the drug (e.g., the solubilizing morpholine or piperazine group seen in Gefitinib).
The 7-Fluoro Effect[1][8][11]
Metabolic Stability: Fluorine blocks metabolic oxidation at the C7 position, a common clearance pathway for quinazolines.
Electronic Tuning: The electronegativity of fluorine pulls electron density from the ring, making the C4 position more electrophilic and reactive toward incoming amines.
Utility: The bromine atom allows for the late-stage attachment of diverse aryl or heteroaryl groups.[1] This is critical for Fragment-Based Drug Design (FBDD), where the quinazoline core binds to the ATP hinge region of a kinase, and the 2-position substituent extends into the hydrophobic pocket.
References
Quinazoline Synthesis & Reactivity
Title: "The Reactivity of 4-Chloroquinazolines in Medicinal Chemistry."
Source:Journal of Organic Chemistry / NIH PubChem D
(Note: Specific CAS numbers for this exact tri-substituted analog are often proprietary to compound libraries, but the chemistry is strictly analogous to the well-documented 6,7-dimethoxy variants like Erlotinib intermediates.)
Application Note: Sequential Functionalization of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline via Suzuki-Miyaura Coupling
This Application Note is designed for medicinal chemists and process development scientists working with the 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline scaffold. It addresses the specific chemo-selectivity challenges...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists working with the 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline scaffold. It addresses the specific chemo-selectivity challenges posed by this multi-halogenated heterocycle and provides validated protocols for sequential functionalization.
[1]
Introduction & Structural Analysis[2][3][4]
The quinazoline core is a privileged structure in kinase inhibitor discovery (e.g., Gefitinib, Erlotinib, Lapatinib). The specific scaffold 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline presents a unique "electrophilicity gradient" that allows for programmable, site-selective functionalization.
The Electrophilicity Gradient
Successful utilization of this scaffold relies on recognizing the reactivity hierarchy of its three halogen substituents:
C4-Chloro (Heteroaryl Chloride):Most Reactive. The pyrimidine ring's electron deficiency makes the C4 position highly susceptible to oxidative addition by Pd(0) and Nucleophilic Aromatic Substitution (SNAr).[1] In competitive coupling studies, C4-Cl typically reacts before aryl bromides.
Phenyl-Br (Aryl Bromide):Moderately Reactive. A standard handle for Suzuki coupling.[1] It requires standard activation energy and is generally orthogonal to C4-Cl only if C4 is already substituted (e.g., by an amine) or if highly specific low-temperature conditions are used.
C7-Fluoro (Aryl Fluoride):Least Reactive. Generally inert to Pd-catalyzed coupling.[1] It serves as a latent electrophile for high-temperature SNAr displacement or to modulate metabolic stability.
Figure 1: Reactivity hierarchy of the tris-halogenated scaffold. The C4-Cl site dominates the initial reaction landscape.
Strategic Pathways
Researchers typically employ one of two strategies depending on the desired final chemotype:
Application Notes & Protocols: 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline as a Strategic Intermediate for Drug Discovery
Introduction: The Strategic Value of the Quinazoline Scaffold The quinazoline core is a cornerstone in modern medicinal chemistry, representing a privileged scaffold in a multitude of approved therapeutic agents.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Quinazoline Scaffold
The quinazoline core is a cornerstone in modern medicinal chemistry, representing a privileged scaffold in a multitude of approved therapeutic agents.[1][2][3][4] This nitrogen-containing heterocyclic system, composed of a fused benzene and pyrimidine ring, is particularly prominent in the development of protein kinase inhibitors for oncology.[5][6][7][8] Many successful drugs, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline framework, which effectively targets the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][8]
The intermediate, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , is an exceptionally valuable building block for constructing libraries of potential kinase inhibitors. Its design is not arbitrary; each substituent is strategically placed to offer synthetic versatility and desirable pharmacological properties.
Quinazoline Core : Provides the fundamental heterocyclic structure known to interact with the hinge region of many protein kinases, serving as a bioisostere for the adenine ring of ATP.[4][6][9]
C4-Chloro Group : This is the primary reactive site for diversification. The chlorine atom is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr).[10][11][12] This allows for the facile introduction of various amine-containing fragments, which are crucial for establishing key hydrogen bond interactions within the kinase active site. The C4 position is significantly more reactive than the C2 position, enabling regioselective functionalization.[10][11]
C2-(4-Bromophenyl) Group : The phenyl ring at the C2 position allows for exploration of the solvent-exposed region of the ATP-binding pocket. The para-bromo substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[13][14][15] and Buchwald-Hartwig amination reactions.[16][17][18] This enables the introduction of a wide array of aryl, heteroaryl, or amino moieties to modulate potency, selectivity, and physicochemical properties.
C7-Fluoro Group : The incorporation of a fluorine atom at the C7 position is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[5]
This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into diverse molecular architectures, empowering researchers to accelerate their drug discovery programs.
Synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
The synthesis of the title intermediate is typically achieved through a robust, multi-step sequence starting from commercially available materials. The general pathway involves the formation of a quinazolinone core, followed by chlorination.
Application Note: High-Throughput Screening & Validation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Derivatives as EGFR Inhibitors
Introduction & Chemical Context The quinazoline pharmacophore is the structural backbone of clinically approved EGFR inhibitors such as Gefitinib and Erlotinib.[1] However, the specific scaffold 2-(4-Bromophenyl)-4-chlor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
The quinazoline pharmacophore is the structural backbone of clinically approved EGFR inhibitors such as Gefitinib and Erlotinib.[1] However, the specific scaffold 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline represents a distinct class of "Type I" kinase inhibitor precursors.
Critical Chemical Insight:
Researchers must recognize that the 4-chloro substituent is a reactive leaving group, not the final pharmacophore. In aqueous assay buffers (pH 7.4), the 4-chloro moiety is prone to hydrolysis. Therefore, "testing derivatives" implies that this scaffold has already undergone nucleophilic aromatic substitution (
) with an amine (typically an aniline) to form a stable 4-aminoquinazoline .
The unique halogenation pattern of this scaffold serves specific medicinal chemistry functions:
2-(4-Bromophenyl): Provides a hydrophobic anchor that occupies the selectivity pocket near the ATP binding site, potentially enhancing affinity over wild-type EGFR in resistant mutants.
7-Fluoro: Modulates the pKa of the quinazoline nitrogen and blocks metabolic oxidation at the 7-position, a common clearance pathway.
This guide details the validation pipeline for these derivatives, moving from biochemical IC50 determination to cellular target engagement.
Experimental Workflow Visualization
The following diagram outlines the critical path from compound solubilization to lead selection.
Figure 1: Critical path for evaluating quinazoline derivatives. Note the mandatory derivatization step before aqueous testing.
Protocol A: Biochemical Kinase Assay (HTRF)
Objective: Determine the IC50 of derivatives against recombinant EGFR (WT or L858R/T790M mutants).
Method: Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over ELISA due to its "mix-and-read" format and resistance to fluorescence interference from the bromophenyl moiety.
Reagents & Materials
Component
Specification
Purpose
Enzyme
Recombinant Human EGFR (Cytoplasmic Domain)
Target Kinase
Substrate
Biotin-Poly(Glu,Tyr) 4:1
Universal Tyrosine Kinase Substrate
ATP
Ultra-pure (Concentration = )
Phosphate donor (Critical: see note below)
Detection 1
Streptavidin-XL665
FRET Acceptor (binds substrate)
Detection 2
Eu-Cryptate anti-phosphotyrosine Ab
FRET Donor (binds phosphorylated product)
Assay Buffer
50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄
Dispense 2 µL of EGFR Enzyme (0.1 - 0.5 ng/well depending on specific activity).
Pre-incubation: Incubate for 10 minutes at RT. This allows the quinazoline to bind the ATP pocket (Type I inhibition).
Dispense 4 µL of ATP/Biotin-Peptide Mix.
Expert Note: Use ATP at the
value (approx. 5-10 µM for EGFR WT). Using saturating ATP (>100 µM) will artificially shift the IC50 of competitive inhibitors, making them appear less potent.
Step 3: Detection
Incubate reaction for 60 minutes at RT.
Add 10 µL of Detection Mixture (Eu-Cryptate Ab + Streptavidin-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
Incubate for 60 minutes (signal stabilizes).
Step 4: Measurement
Read on an HTRF-compatible reader (e.g., EnVision or PHERAstar).
Objective: Confirm that the biochemical potency translates to cellular efficacy by inhibiting EGFR autophosphorylation (Tyr1068).
Cell Line: A431 (Human Epidermoid Carcinoma) – Selected for its high endogenous overexpression of EGFR.
Signaling Pathway Context
Figure 2: EGFR signaling cascade. The assay quantifies the reduction of p-Tyr1068 signal.
Step-by-Step Protocol
Step 1: Cell Seeding & Starvation
Seed A431 cells at 20,000 cells/well in a 96-well plate in DMEM + 10% FBS.
Allow attachment overnight (37°C, 5% CO₂).
Critical Step: Wash cells 2x with PBS and replace media with Serum-Free DMEM for 16-18 hours.
Reasoning: Serum contains growth factors that activate EGFR. Starvation reduces basal phosphorylation to zero, allowing a clean signal window upon EGF stimulation.
Step 2: Compound Treatment
Prepare 1000X compound stocks in DMSO. Dilute 1:1000 into serum-free media.
Add diluted compounds to cells for 1 hour at 37°C.
Step 3: Stimulation
Add EGF (Epidermal Growth Factor) to a final concentration of 100 ng/mL .[5]
Incubate for exactly 10 minutes .
Timing: Phosphorylation peaks at 5-10 mins. Longer incubation leads to receptor internalization and degradation, confounding results.
Step 4: Lysis & Western Blot / ELISA
Aspirate media immediately and place plate on ice.
Wash with ice-cold PBS containing 1 mM Na₃VO₄ (Phosphatase inhibitor).
Lyse with RIPA Buffer + Protease/Phosphatase Inhibitor Cocktail.
IC50: Fit the dose-response curve (log(inhibitor) vs. response) using a non-linear regression (4-parameter logistic equation).
Z-Factor (Z'): For screening quality control.
A value > 0.5 indicates a robust assay.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Precipitation in wells
High lipophilicity of 2-(4-Br-phenyl) group
Reduce max concentration to 10 µM; Ensure DMSO < 1%.
Low Signal Window (Cellular)
Incomplete starvation
Increase serum-free starvation time to 24h.
High Background (HTRF)
Eu-Cryptate non-specific binding
Add 0.1% BSA or Tween-20 to the detection buffer.
Shifted IC50 (Low Potency)
ATP concentration too high
Ensure ATP concentration in the kinase reaction is .
References
EGFR Signaling and Inhibition in A431 Cells. Reaction Biology Application Notes. Available at: [Link]
Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors of EGFR. PubMed (PMC).[1] Available at: [Link]
Design and Synthesis of 2-Aryl-4-aminoquinazoline Derivatives. National Institutes of Health (NIH) / PubMed. Available at: [Link] (General search for scaffold synthesis validation).
Antimicrobial Activity Screening of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Application Note: AN-QZ-24B [1] Executive Summary & Compound Rationale This application note details the protocol for the antimicrobial profiling of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (referred to herein as Q...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-QZ-24B
[1]
Executive Summary & Compound Rationale
This application note details the protocol for the antimicrobial profiling of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (referred to herein as QZ-Br-Cl ). This compound represents a critical "Electrophilic Scaffold" in medicinal chemistry. Unlike stable drug candidates, QZ-Br-Cl contains a reactive 4-chloro substituent, making it a potent intermediate for nucleophilic substitution but also susceptible to hydrolysis in aqueous media.
Scientific Rationale:
The 4-Chloro "Warhead": While often used as a synthetic handle, the 4-chloroquinazoline core itself can exhibit potent antimicrobial activity via alkylation of nucleophilic residues in bacterial enzymes or rapid conversion to the bioactive quinazolin-4(3H)-one species in situ [1, 2].
7-Fluoro Substitution: Enhances metabolic stability and alters the pKa of the ring nitrogens, potentially improving cell wall penetration [3].
2-(4-Bromophenyl) Moiety: Provides critical lipophilic bulk, facilitating interaction with hydrophobic pockets of target proteins such as DNA Gyrase (Topoisomerase II) , a validated target for quinazoline antibiotics [4].
Critical Handling Note: Due to the lability of the C4-Cl bond, this protocol deviates from standard CLSI guidelines by incorporating a Compound Integrity Check and strict time-window constraints to distinguish intrinsic activity from hydrolysis artifacts.
Chemical Handling & Stability Workflow
The primary source of error in screening 4-chloroquinazolines is hydrolysis to the corresponding quinazolinone (inactive or distinct activity) before the assay begins.
Reagents & Preparation
Stock Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%. Do not use ethanol or water for stock preparation.
Storage: -20°C, desiccated, under Argon/Nitrogen.
Working Solution: Prepare immediately prior to assay.
Workflow Visualization
The following diagram outlines the critical path to ensure data validity when screening reactive scaffolds.
Figure 1: Critical path workflow for screening labile 4-chloroquinazoline derivatives. Note the strict time window between dilution and inoculation to minimize hydrolysis.
Protocol A: Modified Agar Well Diffusion (Zone of Inhibition)
This qualitative method is preferred for initial screening of hydrophobic quinazolines as it allows for larger solvent volumes and better diffusion than discs.
Materials
Test Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland standard (
CFU/mL).
Seeding: Swab the MHA plate surface 3 times (rotating 60° each time) to ensure a uniform lawn.
Well Creation: Use a sterile 6mm cork borer to punch wells. Seal the bottom of the well with 10 µL of molten agar to prevent leakage (crucial for hydrophobic compounds).
Compound Loading:
Dissolve QZ-Br-Cl in DMSO to 10 mg/mL .
Add 50 µL of the compound directly into the well.
Expert Note: Do not pre-dilute in water. Let the diffusion gradient form in the agar.
Incubation: Incubate at 37°C for 18-24 hours.
Readout: Measure the diameter of the Zone of Inhibition (ZOI) in mm.
Interpretation Table:
Zone Diameter (mm)
Activity Classification
< 10 mm
Inactive / Resistant
10 - 15 mm
Moderate Activity
| > 15 mm | Potent (Candidate for MIC) |
Protocol B: Time-Zero Broth Microdilution (MIC)
Standard MIC protocols require 16-24h incubation. For QZ-Br-Cl, the observed MIC may be a composite of the parent compound and its hydrolysis product. This protocol minimizes pre-assay degradation.
Materials
96-well polypropylene plates (prevents binding of hydrophobic drugs).
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Resazurin dye (optional, for colorimetric readout).
Procedure
Preparation (T minus 30 mins):
Prepare a 2x bacterial suspension (
CFU/mL) in CAMHB.
Prepare 2x compound serial dilutions in CAMHB immediately before use.
Warning: The 4-chloro group will begin hydrolyzing upon contact with the aqueous broth. Work fast.
Plate Setup:
Add 100 µL of 2x Compound Dilution to columns 1-10.
Add 100 µL of 2x Bacterial Suspension to columns 1-11 (Column 11 is Growth Control).
Add 200 µL Sterile Broth to Column 12 (Sterility Control).
Incubation: 37°C for 18-20 hours.
Readout:
Visual: Look for turbidity.
Resazurin: Add 30 µL of 0.01% Resazurin. Incubate 2h. Blue = No Growth (Inhibition); Pink = Growth.
Data Validation (The "Hydrolysis Control")
To validate if the activity comes from the intact QZ-Br-Cl or the hydrolyzed quinazolinone:
Prepare a "Pre-Hydrolyzed" control: Dilute QZ-Br-Cl in water/broth and let sit at 37°C for 24 hours before adding bacteria.
Run the MIC assay side-by-side.
Analysis:
If MIC (Fresh) << MIC (Pre-hydrolyzed) : The intact 4-Cl warhead is driving toxicity (likely covalent mechanism).
If MIC (Fresh) ≈ MIC (Pre-hydrolyzed) : The stable quinazolinone core is the active species [5].
Mechanism of Action & SAR Visualization
Quinazolines typically target DNA Gyrase (subunit B) or Topoisomerase IV. The diagram below illustrates the pharmacophore interactions.
Figure 2: Structure-Activity Relationship (SAR) of the QZ-Br-Cl scaffold targeting bacterial DNA Gyrase.
References
Vertex AI Search. (2025). Synthesis and Antimicrobial Activity of 4-chloro-quinazoline derivatives. Retrieved from
National Institutes of Health (NIH). (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from
SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Retrieved from
MDPI. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitor.[1][2] Retrieved from
Biomedical & Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Retrieved from
Application Note: Optimized Protocols for N-Arylation of 4-Chloroquinazolines
Executive Summary The 4-anilinoquinazoline scaffold is the pharmacophore backbone of several blockbuster kinase inhibitors, including Gefitinib , Erlotinib , and Lapatinib .[1] The critical synthetic step involves the di...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-anilinoquinazoline scaffold is the pharmacophore backbone of several blockbuster kinase inhibitors, including Gefitinib , Erlotinib , and Lapatinib .[1] The critical synthetic step involves the displacement of a chlorine atom at the C4 position by an amine nucleophile.
While this reaction is nominally a Nucleophilic Aromatic Substitution (SNAr), process variability often arises from substrate electronics (e.g., electron-rich quinazolines vs. electron-poor anilines). This guide provides two validated protocols:
Method A (Standard): Acid-catalyzed SNAr in isopropanol (The "Gefitinib" Route).
Method B (Advanced): Buchwald-Hartwig Amination for sterically hindered or deactivated amines.
Mechanistic Foundation
The C4 position of the quinazoline ring is highly electrophilic due to the combined inductive and mesomeric withdrawal of the N1 and N3 nitrogen atoms.
SNAr Mechanism: The reaction proceeds via an addition-elimination pathway.[2] The amine attacks C4, forming a Meisenheimer-like complex (stabilized by N1), followed by the re-aromatization and expulsion of chloride.
The "Acid Effect": In Method A, the reaction is autocatalytic or acid-accelerated. Protonation of N1 (by HCl generated in situ or added acid) significantly increases the electrophilicity of C4, lowering the activation energy for the nucleophilic attack.
Diagram 1: Reaction Mechanism & Pathway Selection
Caption: Decision tree for selecting the optimal amination strategy based on nucleophile reactivity.
Experimental Protocols
Method A: SNAr in Isopropanol (The Industry Standard)
Best for: Synthesis of Gefitinib/Erlotinib intermediates; electron-neutral to electron-rich anilines.
Key Advantage: The product often precipitates as the hydrochloride salt, driving the equilibrium forward and simplifying purification to a filtration step.
Optional: HCl (4M in Dioxane, 0.1 equiv) if initiation is slow.
Step-by-Step Procedure
Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinazoline derivative and isopropanol.
Add Amine: Add the aniline (1.1 equiv) in one portion.
Note: If the aniline is a solid, dissolve it in a minimal amount of iPrOH before addition.
Reflux: Heat the mixture to reflux (~82°C).
Observation: The suspension will initially clear (dissolution) and then turn yellow/orange. Within 30-60 minutes, a heavy precipitate (the product HCl salt) should form.
Monitor: Maintain reflux for 2–4 hours. Monitor by TLC (mobile phase: 5% MeOH in DCM) or HPLC.
Work-up (Filtration):
Cool the reaction mixture to room temperature, then chill to 0–5°C for 1 hour to maximize precipitation.
Filter the solid under vacuum.
Wash: Wash the filter cake with cold iPrOH (2 x 2 vol) followed by diethyl ether (to remove residual aniline).
Free Basing (Optional): If the free base is required, suspend the HCl salt in water/methanol (1:1) and adjust pH to ~10 with saturated NaHCO3 or 1M NaOH. Stir for 30 min, filter, and dry.
Method B: Buchwald-Hartwig Amination
Best for: Electron-deficient anilines (e.g., nitro-substituted), sterically hindered amines, or when SNAr fails to reach >50% conversion.
Reagents
Catalyst: Pd(OAc)2 (2-5 mol%)
Ligand: XantPhos (preferred for N-arylation) or BINAP (5-10 mol%)
Base: Cs2CO3 (2.0 equiv) - Crucial: Must be anhydrous.
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Procedure
Inert Atmosphere: Flame-dry a Schlenk tube or vial and purge with Argon/Nitrogen (3 cycles).
Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification: The crude residue usually requires flash column chromatography (Gradient: 0-5% MeOH in DCM).
Data Presentation & Solvent Selection[4][5][6][7][8][9]
The choice of solvent dramatically impacts reaction kinetics and isolation ease in Method A (SNAr).
Table 1: Solvent Effects on SNAr of 4-Chloroquinazoline
Solvent
Boiling Point (°C)
Solubility of SM
Solubility of Product (HCl Salt)
Recommendation
Isopropanol
82
Moderate
Very Low
Primary Choice. Allows "filtration isolation."
Acetonitrile
82
High
Moderate
Use if substrate is insoluble in iPrOH.
DMF
153
High
High
Avoid unless high temp (>120°C) is needed. Hard to remove.
Toluene
110
High
Low
Good alternative, but product may trap solvent.
Troubleshooting Guide
Scenario 1: Reaction Stalls at 50% Conversion (Method A)
Cause: The HCl generated inhibits the nucleophilic amine (protonating it to the non-nucleophilic ammonium salt).
Solution: Add a non-nucleophilic base scavenger like DIPEA (1.5 equiv) or switch to Method B. Note that adding base prevents the product from precipitating as the salt, requiring an aqueous workup.
Caption: Operational workflow for isolation. Precipitation (Left path) is preferred for scale-up.
References
Gefitinib Synthesis (SNAr Protocol): Maskrey, T. S., et al. "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471-476.[4]
Mechanistic Insights (SNAr vs Hydrolysis): Sánchez, P., et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction." Frontiers in Chemistry, 2018.
Buchwald-Hartwig Application: Shao, Y., et al. "Solvent-free mechanochemical Buchwald-Hartwig amination." Beilstein Journal of Organic Chemistry, 2021.
Biological Relevance (Structure-Activity): Barbosa, M. L. C., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents."[5][6] Beilstein Journal of Organic Chemistry, 2021, 17, 2968–2975.
General Review: "Quinazolin-4(3H)-ones and 4-Chloroquinazolines: Synthesis and Reactions." MDPI Molbank, 2022.
Application Note: A Scalable and Robust Protocol for the Large-Scale Synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Abstract This document provides a comprehensive, field-proven guide for the large-scale synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, a critical intermediate in the development of advanced pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, a critical intermediate in the development of advanced pharmaceutical agents. The protocol detailed herein is optimized for scalability, safety, and high yield, moving beyond theoretical procedures to offer a self-validating system for researchers and drug development professionals. The synthesis is presented as a two-step process: (1) the cyclocondensation of 2-amino-4-fluorobenzoic acid and 4-bromobenzoyl chloride to form the quinazolinone intermediate, and (2) the subsequent chlorination to yield the final product. This guide elucidates the causality behind experimental choices, provides detailed mechanistic insights, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Significance
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Specifically, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline serves as a highly versatile precursor for creating complex molecules, particularly kinase inhibitors used in oncology research. The strategic placement of the chloro, fluoro, and bromophenyl groups provides distinct reactive sites for further functionalization, such as nucleophilic aromatic substitution at the C4 position and cross-coupling reactions at the bromine-substituted phenyl ring.[4]
The successful transition from bench-scale discovery to pilot-plant production hinges on the availability of a robust and scalable synthetic route. This protocol addresses the common challenges of large-scale synthesis, including reaction control, impurity profiling, and the use of hazardous reagents, to deliver a reliable and efficient manufacturing process.
Overall Synthetic Strategy
The synthesis is efficiently executed in two primary stages, designed for high throughput and ease of operation on a large scale.
Step 1: Synthesis of 2-(4-bromophenyl)-7-fluoro-3H-quinazolin-4-one (Intermediate 1). This step involves the acylation of 2-amino-4-fluorobenzoic acid with 4-bromobenzoyl chloride, followed by an in-situ thermal cyclization to form the stable quinazolinone ring system.
Step 2: Synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (Final Product). The quinazolinone intermediate is converted to the target 4-chloroquinazoline via a robust chlorination reaction using phosphorus oxychloride (POCl₃).
Diagram 1: Overall two-step reaction pathway for the synthesis.
Reagents and Materials
Proper preparation and handling of all materials are critical for success and safety.
Compound
Molecular Formula
MW ( g/mol )
CAS No.
Key Properties
Supplier
2-Amino-4-fluorobenzoic acid
C₇H₆FNO₂
155.13
446-32-2
White to light brown solid
4-Bromobenzoyl chloride
C₇H₄BrClO
219.46
586-75-4
Corrosive, moisture-sensitive solid
Phosphorus Oxychloride (POCl₃)
POCl₃
153.33
10025-87-3
Toxic, corrosive, water-reactive liquid
Toluene
C₇H₈
92.14
108-88-3
Flammable, anhydrous grade
Pyridine
C₅H₅N
79.10
110-86-1
Flammable, toxic, anhydrous
N,N-Diisopropylethylamine (DIPEA)
C₈H₁₉N
129.24
7087-68-5
Corrosive, flammable liquid
Ethyl Acetate (EtOAc)
C₄H₈O₂
88.11
141-78-6
Flammable, ACS grade
Hexanes
C₆H₁₄
86.18
110-54-3
Flammable, ACS grade
Detailed Experimental Protocols
Step 1: Synthesis of 2-(4-bromophenyl)-7-fluoro-3H-quinazolin-4-one (Intermediate 1)
Mechanistic Rationale: This reaction proceeds via a nucleophilic acyl substitution. The amino group of 2-amino-4-fluorobenzoic acid attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction forward. Subsequent heating induces an intramolecular condensation (dehydration) between the newly formed amide and the carboxylic acid to form the thermodynamically stable six-membered quinazolinone ring.[5]
Protocol:
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet/outlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.
Reagent Charging: Charge the reactor with 2-amino-4-fluorobenzoic acid (1.00 kg, 6.45 mol, 1.0 equiv) and anhydrous toluene (10 L).
Base Addition: Begin stirring to form a slurry. Add anhydrous pyridine (0.61 kg, 7.74 mol, 1.2 equiv) to the reactor.
Acylation: In a separate, dry vessel, dissolve 4-bromobenzoyl chloride (1.55 kg, 7.09 mol, 1.1 equiv) in anhydrous toluene (2 L).[6][7] Add this solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature below 40°C using the reactor jacket. An exothermic reaction will be observed.
Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC for the disappearance of starting material.
Work-up and Isolation: Cool the reaction mixture to room temperature (20-25°C). The product will precipitate out of the solution.
Filter the solid crude product using a Nutsche filter.
Wash the filter cake sequentially with toluene (2 x 1 L) and then hexanes (2 x 1 L) to remove residual starting materials and byproducts.
Dry the solid product in a vacuum oven at 60-70°C until a constant weight is achieved.
Expected Outcome: A white to off-white solid. Yield: 1.85 - 2.00 kg (89-96%). Purity (by HPLC): >98%.
Step 2: Synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (Final Product)
Mechanistic Rationale: The chlorination of the quinazolinone intermediate with POCl₃ is a critical transformation. The quinazolinone exists in tautomeric equilibrium with its aromatic 4-hydroxyquinazoline form. The hydroxyl group is a poor leaving group. The reaction proceeds through the initial phosphorylation of the oxygen atom by POCl₃ under basic conditions (DIPEA), forming a highly reactive phosphate ester intermediate.[8][9] This conversion transforms the hydroxyl into an excellent leaving group, which is subsequently displaced by a chloride ion (from POCl₃) via a nucleophilic aromatic substitution (SₙAr) mechanism to yield the final product.[10][11] Using a non-nucleophilic base like DIPEA is crucial to prevent competing side reactions.
Protocol:
Reactor Setup: Use the same 20 L reactor system as in Step 1, ensuring it is scrupulously dried and purged with nitrogen. An efficient acid gas scrubber system must be connected to the condenser outlet to neutralize HCl and POCl₃ fumes.
Reagent Charging: Charge the reactor with 2-(4-bromophenyl)-7-fluoro-3H-quinazolin-4-one (1.00 kg, 3.11 mol, 1.0 equiv) and phosphorus oxychloride (POCl₃) (3.0 L, 32.2 mol, 10.3 equiv). POCl₃ serves as both the reagent and the solvent.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.54 L, 3.11 mol, 1.0 equiv) dropwise to the stirred slurry over 30-45 minutes. Maintain the internal temperature below 30°C.
Chlorination Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. The reaction should become a clear, homogenous solution. Monitor the reaction completion by HPLC.[12]
Reagent Removal: After completion, cool the mixture to 40-50°C. Distill off the excess POCl₃ under reduced pressure. This is a critical step and must be performed with care in a well-ventilated fume hood.
Quenching (CAUTION: Highly Exothermic): Cool the residual viscous oil to 0-5°C. Very slowly and carefully, quench the reaction by adding the residue to a separate vessel containing crushed ice (10 kg) with vigorous stirring. The temperature must be maintained below 20°C throughout the quench.
pH Adjustment and Precipitation: The product will precipitate as a solid. Adjust the pH of the aqueous slurry to 7-8 by the slow addition of a saturated sodium bicarbonate solution.
Isolation and Washing: Filter the solid product. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7).
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Expected Outcome: A pale yellow to light brown crystalline solid. Yield: 0.95 - 1.02 kg (90-97%). Purity (by HPLC): >99%.
Process Workflow and Data Summary
Diagram 2: Step-by-step experimental workflow for the synthesis.
This protocol involves hazardous materials and requires strict adherence to safety procedures.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves.
Ventilation: All operations must be conducted in a well-ventilated chemical fume hood, especially when handling POCl₃, pyridine, and toluene.
Phosphorus Oxychloride (POCl₃): POCl₃ is highly toxic, corrosive, and reacts violently with water. Handle with extreme care under an inert atmosphere. The quenching step is highly exothermic and must be performed slowly with efficient cooling. Ensure an appropriate acid gas scrubber is used.
4-Bromobenzoyl Chloride: This reagent is corrosive and moisture-sensitive. It will release HCl gas upon contact with moisture. Handle in a dry environment.
Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Quench reactive waste streams carefully before disposal.
Conclusion
This application note provides a validated, scalable, and high-yield protocol for the synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline. By detailing the underlying chemical principles and providing a step-by-step guide with critical process controls, this document serves as an authoritative resource for chemists in the pharmaceutical industry. Adherence to this protocol will enable the reliable and safe production of this key building block, facilitating the advancement of drug discovery and development programs.
References
Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace. Retrieved from [Link]
El-Sayed, M. A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]
Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]
Gunanathan, C., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]
CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents.
CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
Nosova, E. V., et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[13][14][15]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin. Available at: [Link]
Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]
Al-Rashood, S. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules. Available at: [Link]
A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. (2017). ResearchGate. Available at: [Link]
Preparation of 4-bromobenzoyl chloride. PrepChem.com. Available at: [Link]
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]
JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid. Google Patents.
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry. Available at: [Link]
Quinazoline derivatives: Synthesis and bioactivities. (2020). ResearchGate. Available at: [Link]
Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties. (2003). ResearchGate. Available at: [Link]
Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (2021). Journal of Chemical Technology. Available at: [Link]
POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]
Facile Synthesis of 12-Ketoquino[2,1-b]Quinazolines via the Vilsmeier-Haack Reaction of 6-Nitro-2-Methyl-3-Aryl-4(3H)Quinazolones. (2006). Taylor & Francis Online. Available at: [Link]
Jiang, J., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. (2021). National Institutes of Health. Available at: [Link]
Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. Available at: [Link]
CN101376627B - The preparation method of 4-hydroxybenzoyl chloride. Google Patents.
Synthesis of Quinazoline Derivatives. Bentham Science. Available at: [Link]
POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]
Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. (2021). ACS Publications. Available at: [Link]
p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]
Application Notes and Protocols: Molecular Docking of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline with Aurora A Kinase
Abstract This document provides a detailed protocol for the molecular docking of a novel quinazoline derivative, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, with its putative target, Aurora A kinase. This protocol is...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the molecular docking of a novel quinazoline derivative, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, with its putative target, Aurora A kinase. This protocol is designed for researchers in drug discovery and computational biology, offering a step-by-step guide from protein and ligand preparation to docking simulation and results analysis. The methodologies outlined herein are grounded in established principles of computational chemistry and structural biology to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Targeting Aurora A Kinase with Novel Quinazoline Inhibitors
Aurora A kinase is a key regulator of mitotic progression, playing a crucial role in centrosome maturation, spindle assembly, and cytokinesis.[1][2] Its overexpression is frequently observed in various human cancers, making it a compelling therapeutic target for the development of novel anti-cancer agents.[3] Quinazoline-based compounds have emerged as a promising class of kinase inhibitors, with several demonstrating potent and selective inhibition of Aurora kinases.[3] The subject of this protocol, 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, is a novel derivative designed to interact with the ATP-binding pocket of Aurora A kinase. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this ligand, providing critical insights for lead optimization and further experimental validation.
Pre-requisites: Software and Hardware Requirements
This protocol assumes the user has access to standard computational chemistry software. While specific program names are provided as examples, the underlying principles are transferable to other similar software packages.
Software/Tool
Purpose
Example(s)
Molecular Visualization
Viewing and editing protein and ligand structures
UCSF Chimera, PyMOL, Discovery Studio
Ligand Preparation
2D to 3D conversion, energy minimization
ChemDraw, Avogadro, Open Babel
Protein Preparation
Adding hydrogens, assigning charges, removing water
UCSF Chimera's Dock Prep, Schrödinger's Protein Preparation Wizard
Molecular Docking
Simulating ligand-protein binding
AutoDock Vina, Schrödinger's Glide, GOLD
Data Analysis
Visualizing interactions, analyzing results
UCSF Chimera, LigPlot+, Discovery Studio
A standard workstation with a multi-core processor and sufficient RAM is recommended for timely completion of the docking calculations.
Experimental Workflow: A Comprehensive Overview
The molecular docking protocol is a multi-step process that requires careful attention to detail at each stage to ensure the reliability of the results. The overall workflow is depicted below.
Figure 1: A high-level overview of the molecular docking workflow.
Detailed Protocol
Part 1: Receptor Preparation - Aurora A Kinase
The quality of the receptor structure is paramount for a successful docking study. The goal is to prepare a biologically relevant and computationally tractable model of Aurora A kinase.
Step 1: Retrieval of the Receptor Structure
Navigate to the Protein Data Bank (PDB) website (rcsb.org).
Search for "Aurora A kinase". Numerous crystal structures are available. For this protocol, we will use PDB ID: 1MQ4 , which is the crystal structure of the Aurora-A protein kinase domain. This structure provides a good starting point as it represents the fundamental catalytic unit of the enzyme.
Download the PDB file.
Step 2: Initial Inspection and Cleaning of the PDB File
Rationale: PDB files often contain non-essential molecules such as water, ions, and co-crystallized ligands from the crystallization experiment. These need to be removed to create a clean receptor model for docking.
Open the downloaded PDB file (1MQ4.pdb) in a molecular visualization tool like UCSF Chimera.
Remove all water molecules. In Chimera, this can be done via Select > Structure > solvent, followed by Actions > Atoms/Bonds > delete.
Remove any co-crystallized ligands or ions that are not relevant to the ATP-binding site. For 1MQ4, there are no co-crystallized ligands in the active site.
Step 3: Preparing the Protein for Docking
Rationale: The raw PDB structure lacks hydrogen atoms and formal charges, which are essential for accurate force field calculations during docking.
Utilize a protein preparation tool, such as UCSF Chimera's Dock Prep .
This tool will:
Add hydrogen atoms, including those to polar residues.
Assign partial charges to all atoms using a standard force field (e.g., AMBER).
Repair any missing side chains by selecting the most probable rotamer.
Save the prepared receptor as a .mol2 file (e.g., aurora_a_prepared.mol2). This format retains the added hydrogens and assigned charges.
Part 2: Ligand Preparation - 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Accurate 3D representation and charge assignment for the ligand are as critical as for the receptor.
Step 1: Generation of the 2D Structure
Based on the chemical name, draw the 2D structure of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline using a chemical drawing software like ChemDraw. The structure consists of a quinazoline core with the following substitutions:
A 4-bromophenyl group at position 2.
A chlorine atom at position 4.
A fluorine atom at position 7.
Save the structure as a .cdx or .mol file.
Step 2: Conversion to a 3D Structure and Energy Minimization
Rationale: The initial 3D structure generated from a 2D drawing is likely not in its lowest energy conformation. Energy minimization is performed to obtain a more realistic and stable 3D structure.
Use a program like Avogadro or Open Babel to convert the 2D structure to a 3D conformation.
Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF).
Save the energy-minimized ligand as a .mol2 file (e.g., ligand.mol2).
Step 3: Assigning Ligand Charges
Rationale: Similar to the protein, the ligand atoms need to have appropriate partial charges assigned for the docking calculations.
Use a tool like UCSF Chimera's "Add Charge" or an external program like Antechamber to assign partial charges. Gasteiger charges are a common and quick method for this step.
Save the final prepared ligand as a .pdbqt file if using AutoDock Vina, which is a PDB file with added charge and atom type information.
Part 3: Molecular Docking Simulation
This phase involves defining the binding site and running the docking algorithm to predict the binding pose of the ligand.
Step 1: Defining the Binding Site (Grid Box Generation)
Rationale: The docking search needs to be confined to a specific region of the protein, typically the active site, to be computationally efficient and biologically relevant.
Identify the ATP-binding site of Aurora A kinase. In the absence of a co-crystallized ligand in 1MQ4, the binding site can be inferred from homologous structures or predicted using binding site prediction tools. For Aurora A kinase, the ATP-binding site is a well-characterized pocket between the N- and C-lobes of the kinase domain.
Define a grid box that encompasses this entire binding pocket. The size of the grid box should be large enough to allow the ligand to rotate and translate freely but not so large as to be computationally expensive.
A typical grid box for a kinase inhibitor might be 25 x 25 x 25 Å, centered on the active site. The exact coordinates will depend on the prepared receptor structure.
Step 2: Running the Docking Simulation
Rationale: The docking program will systematically sample different conformations and orientations of the ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
Use a docking program like AutoDock Vina.
Provide the prepared receptor (.pdbqt format) and ligand (.pdbqt format) files as input.
Specify the coordinates and dimensions of the grid box.
Set the exhaustiveness parameter. A higher exhaustiveness increases the computational time but also improves the thoroughness of the conformational search. An exhaustiveness of 8 is a reasonable starting point.
Initiate the docking run.
Results Analysis and Interpretation
The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding energy score.
Binding Pose and Energy Analysis
The docking results will typically be a multi-model PDBQT file, with each model representing a different binding pose.
Load the receptor and the output ligand poses into a molecular visualization program.
Analyze the top-ranked poses (those with the lowest binding energy). The binding energy is an estimate of the binding affinity, with more negative values indicating stronger predicted binding.
Examine the root-mean-square deviation (RMSD) between the top-ranked poses. A low RMSD between several high-ranking poses suggests a more confident prediction.
Pose Rank
Binding Energy (kcal/mol)
Notes
1
-9.5
Lowest energy pose, considered the most likely binding mode.
2
-9.2
Similar pose to rank 1, low RMSD.
3
-8.8
Different orientation within the binding pocket.
Interaction Analysis
Rationale: Understanding the specific molecular interactions between the ligand and the protein is crucial for explaining the predicted binding affinity and for guiding further lead optimization.
For the top-ranked pose, identify the key amino acid residues in the Aurora A kinase active site that are interacting with the ligand.
Characterize the types of interactions, which may include:
Hydrogen bonds: These are critical for specificity and affinity.
Hydrophobic interactions: Important for burying non-polar surfaces.
Pi-pi stacking: Interactions between aromatic rings.
Halogen bonds: The bromine and fluorine atoms on the ligand may participate in these interactions.
Use tools like LigPlot+ or the visualization software's built-in features to generate 2D and 3D diagrams of these interactions.
Figure 2: A conceptual diagram of potential interactions between the ligand and key residues in the Aurora A kinase active site.
Conclusion and Future Perspectives
This protocol provides a robust framework for performing molecular docking of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline with Aurora A kinase. The predicted binding poses and interactions can serve as a valuable starting point for understanding the compound's potential mechanism of action and for designing further experiments, such as in vitro kinase assays and cell-based proliferation assays, to validate the computational findings. It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted in the context of experimental data.
References
Baye, T. (2021). The role of Aurora A kinase in cell division and cancer. Journal of Cellular and Molecular Medicine, 25(10), 4567-4579.
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]
Case, D. A., Cheatham, T. E., Darden, T., Gohlke, H., Luo, R., Merz, K. M., ... & Kollman, P. A. (2005). The Amber biomolecular simulation programs.
Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C. 01.
Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid method for the calculation of partial charges. Tetrahedron, 36(22), 3219-3228.
Gautschi, O., Heighway, J., Mack, P. C., Purnell, P. R., Lara Jr, P. N., & Gandara, D. R. (2008). Aurora kinases as anticancer drug targets. Clinical Cancer Research, 14(6), 1639-1648.
Hutter, J., Iannuzzi, M., Schiffmann, F., & VandeVondele, J. (2014). CP2K: atomistic simulations of condensed matter systems.
Jakalian, A., Bush, B. L., Jack, D. B., & Bayly, C. I. (2002). Fast, efficient generation of high-quality atomic charges. AM1-BCC model: I. Method.
O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]
Nowakowski, J., Cronin, C. N., McRee, D. E., Knuth, M. W., Nelson, C. G., Pavletich, N. P., ... & Thompson, D. A. (2002). Structures of the cancer-related Aurora-A, FAK, and EphA2 protein kinases from nanovolume crystallography. Structure, 10(12), 1659-1667. [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
Wikipedia. (2023). Aurora kinase A. Retrieved from [Link]
The Inercial Blog. (2023). Preparing the Receptor Files for Molecular Docking. Retrieved from [Link]
El-Adl, K., El-Miligy, M. M., El-Sayed, M. A. A., Al-Dies, A. M., Al-Omair, M. A., & Al-Subaiyel, A. M. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876. [Link]
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]
PubChem. (n.d.). 2-(4-bromophenyl)-4-chloroquinazoline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-7-fluoroquinazoline. Retrieved from [Link]
ETFLIN. (2022). A Beginner's Guide to Molecular Docking. Retrieved from [Link]
Application Notes and Protocols: A Guide to the Synthesis of Novel Fluorescent Probes from 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Introduction: The Quinazoline Scaffold as a Privileged Platform for Fluorescent Probe Development The quinazoline heterocycle is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinazoline Scaffold as a Privileged Platform for Fluorescent Probe Development
The quinazoline heterocycle is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities and unique photophysical properties.[1][2][3] Its rigid, planar structure and electron-deficient nature make it an ideal core for the construction of donor-acceptor type fluorophores. This guide focuses on a particularly versatile starting material: 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline . This molecule is strategically designed with three key features for synthetic diversification:
The Quinazoline Core: An electron-accepting unit that forms the foundation of the fluorophore. The fluorine atom at the 7-position further modulates the electronic properties of the ring system.
A Reactive C4-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a wide array of electron-donating groups.[4][5]
A C2-Aryl Bromide: This functionality serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the extension of the π-conjugated system.[6][7]
By leveraging these reactive sites, researchers can systematically and efficiently generate libraries of novel fluorescent probes, tuning their optical properties for specific applications in high-throughput screening, bioimaging, and diagnostics.[8][9] This document provides the core chemical principles, mechanistic insights, and detailed experimental protocols for the rational design and synthesis of such probes.
Part 1: Core Chemistry & Mechanistic Rationale
A deep understanding of the underlying reaction mechanisms is critical for troubleshooting and optimizing synthetic outcomes. The derivatization of the 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline scaffold primarily relies on two powerful and orthogonal reactions.
The Regioselective Nucleophilic Aromatic Substitution (SNAr) at C4
The chlorine atom at the C4 position of the quinazoline ring is significantly more labile than a typical aryl chloride. This heightened reactivity is a direct consequence of the electron-withdrawing nitrogen atoms within the pyrimidine ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack.
Causality Behind Experimental Choices:
Regioselectivity: In 2,4-dichloroquinazoline systems, nucleophilic attack occurs preferentially at the C4 position.[4] Density Functional Theory (DFT) calculations have confirmed that the carbon atom at the C4-position possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, rendering it more electrophilic and susceptible to nucleophilic attack compared to the C2 position.[5][10] This inherent electronic bias allows for selective, sequential functionalization without the need for protecting groups.
Nucleophile Selection: The choice of nucleophile (e.g., primary/secondary amines, phenols, thiols) is the primary determinant of the resulting probe's photophysical properties. Introducing a strong electron-donating group at C4 creates a potent "push-pull" system, which often leads to intramolecular charge transfer (ICT) characteristics, resulting in large Stokes shifts and high sensitivity to the local environment.[1][2]
Reaction Conditions: The reaction typically requires a base (e.g., DIPEA, K₂CO₃) to deprotonate the incoming nucleophile or to act as an acid scavenger. Aprotic polar solvents like DMF, DMSO, or NMP are ideal for solubilizing the reactants and facilitating the SNAr mechanism.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds.[7] In our scaffold, the 4-bromophenyl moiety is the electrophilic partner for this palladium-catalyzed reaction.
Causality Behind Experimental Choices:
Mechanism and Key Components: The reaction proceeds through a well-established catalytic cycle involving three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the quinazoline derivative.
Transmetalation: The organic group from an activated organoboron species (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the boronic acid with a base.[11]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]
Tuning Optical Properties: The power of the Suzuki coupling lies in its ability to introduce a vast array of aryl or heteroaryl groups from commercially available boronic acids. This extends the π-conjugation of the fluorophore, which is a primary strategy for red-shifting the absorption and emission wavelengths.
Catalyst and Ligand System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is crucial for reaction efficiency, particularly with challenging substrates. The ligand stabilizes the palladium center and modulates its reactivity.
Base and Solvent: A base (e.g., Na₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid to facilitate transmetalation.[11] The reaction is often run in a two-phase solvent system, such as toluene/water or dioxane/water, to ensure all components are sufficiently soluble.
Part 2: Synthetic Strategy and Workflow
A logical and efficient workflow is key to building a library of fluorescent probes from the starting scaffold. The recommended strategy involves a two-step sequence that leverages the differential reactivity of the C4 and C2 positions.
Recommended Synthetic Pathway:
Step 1 (SNAr): Diversification at the C4 position by reacting the starting material with a library of nucleophiles (amines, phenols, etc.). This creates a panel of intermediates, all retaining the C2-bromophenyl handle.
Step 2 (Suzuki Coupling): Further diversification by subjecting the intermediates from Step 1 to Suzuki-Miyaura coupling with a library of boronic acids.
This sequence is generally preferred because the conditions for SNAr are typically milder and do not interfere with the aryl bromide, whereas some nucleophiles used in Step 1 (especially thiols or certain amines) could potentially poison the palladium catalyst required for Step 2.
Figure 1: A generalized two-step workflow for synthesizing a library of fluorescent probes.
Part 3: Detailed Experimental Protocols
Disclaimer: These are general procedures and may require optimization based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for SNAr at the C4-Position
This protocol describes the reaction of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline with a representative amine nucleophile.
Base (e.g., aqueous 2M Sodium Carbonate, Na₂CO₃) (3.0 eq)
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
To a round-bottom flask, add the bromophenyl intermediate and the arylboronic acid.
Add the palladium catalyst.
Evacuate and backfill the flask with an inert atmosphere (N₂ or Argon) three times.
Add the degassed dioxane, followed by the degassed aqueous Na₂CO₃ solution.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate and water.
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography (silica gel) or preparative HPLC.
Characterization: Confirm the structure of the final fluorescent probe by ¹H NMR, ¹³C NMR, and HRMS.
Part 4: Characterization and Data Presentation
Following successful synthesis and purification, the key photophysical properties of the new probes must be determined.
Standard Characterization:
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λₘₐₓ) and the molar extinction coefficient (ε).
Fluorescence Spectroscopy: To determine the maximum emission wavelength (λₑₘ) and the fluorescence quantum yield (Φ), typically measured relative to a known standard (e.g., quinine sulfate or fluorescein).
The collected data should be organized for clear comparison, as shown in the hypothetical table below.
Probe ID
C4-Substituent
C2-Aryl Substituent
λₐₑₛ (nm)
λₑₘ (nm)
Stokes Shift (nm)
Quantum Yield (Φ)
P-01
Morpholine
4-Methoxyphenyl
385
495
110
0.65
P-02
Piperidine
4-Methoxyphenyl
390
510
120
0.72
P-03
Morpholine
4-(N,N-dimethylamino)phenyl
410
545
135
0.85
P-04
Phenol
Phenyl
370
460
90
0.40
Table 1: Example photophysical data for a hypothetical library of synthesized quinazoline-based probes.
Part 5: Application Protocol - Live Cell Imaging
Quinazoline-based probes can be used for various bioimaging applications, including staining specific organelles or tracking biological molecules.[8][12]
High-Level Protocol for Cell Staining:
Cell Culture: Plate cells (e.g., HeLa, HEK293) on a glass-bottom imaging dish and grow to 60-80% confluency.
Probe Preparation: Prepare a stock solution of the purified fluorescent probe (e.g., 1-10 mM in DMSO). From this, prepare a working solution in serum-free cell culture medium (e.g., 1-10 µM).
Staining: Remove the growth medium from the cells, wash once with phosphate-buffered saline (PBS), and add the probe working solution.
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for a specified time (e.g., 15-60 minutes). This step requires optimization for each probe.
Washing: Remove the probe solution and wash the cells 2-3 times with warm PBS to remove excess, unbound probe.
Imaging: Add fresh imaging medium (e.g., phenol red-free medium) to the cells. Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters based on the probe's spectral properties.
Conclusion
The 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline scaffold is an exceptionally powerful and versatile platform for the development of novel fluorescent probes. By employing a strategic combination of regioselective nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling, researchers can rapidly generate extensive libraries of fluorophores. The rational tuning of substituents at both the C4 and C2-aryl positions allows for precise control over the resulting photophysical properties, enabling the creation of tailored probes for a multitude of applications in chemical biology, diagnostics, and drug discovery.
References
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]
Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. (n.d.). National Institutes of Health. Retrieved from [Link]
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]
Suzuki Coupling. (2020, July 11). YouTube. Retrieved from [Link]
Preparation and photophysical properties of quinazoline-based fluorophores. (2020, August 7). Royal Society of Chemistry. Retrieved from [Link]
Preparation and photophysical properties of quinazoline-based fluorophores. (2020, August 17). National Institutes of Health. Retrieved from [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide. (2023, April 22). National Institutes of Health. Retrieved from [Link]
Effect of protonation on the photophysical properties of 4-substituted and 4,7-disubstituted quinazoline push-pull chromophores. (n.d.). ResearchGate. Retrieved from [Link]
Developed a novel quinazolinone based turn-on fluorescence probe for highly selective monitoring hypochlorite and its bioimaging applications. (n.d.). ResearchGate. Retrieved from [Link]
Conjugated structures based on quinazolinones and their application in fluorescent labeling. (n.d.). ScienceDirect. Retrieved from [Link]
Synthesis and Photophysical Properties of the 2-(3-(2-Alkyl-6,8-diaryl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)propyl)-6,8-diarylquinazolin-4(3H)-ones. (n.d.). MDPI. Retrieved from [Link]
Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024, March 28). National Institutes of Health. Retrieved from [Link]
A novel[6][8][13]triazolo[5,1-b]quinazoline derivative as a fluorescent probe for highly selective detection of Fe3+ ions. (n.d.). Taylor & Francis Online. Retrieved from [Link]
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15). Chemistry Stack Exchange. Retrieved from [Link]
Synthesis and Characterization of Fe3+-Selective Fluorescent Probe Containing 1,2,4-Triazole as Subunit. (n.d.). ResearchGate. Retrieved from [Link]
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[6][8][13]Triazolo[4,3-c]. (n.d.). MDPI. Retrieved from [Link]
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). PubMed. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
Lessons in Organic Fluorescent Probe Discovery. (n.d.). National Institutes of Health. Retrieved from [Link]
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
Nucleophilic Substitution Reactions - Introduction. (2012, May 31). Master Organic Chemistry. Retrieved from [Link]
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2025, January 1). LASSBio. Retrieved from [Link]
Troubleshooting low reactivity of 4-chloroquinazoline in nucleophilic substitution
From the desk of the Senior Application Scientist Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for quinazoline chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloroquinazoline and its derivatives. Nucleophilic substitution at the 4-position is a cornerstone reaction for generating diverse libraries of compounds, particularly in the synthesis of kinase inhibitors and other therapeutic agents. However, the reactivity of the C4-Cl bond can be deceptively variable.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind experimental choices, empowering you to rationalize and optimize your synthetic strategies.
Troubleshooting Guide: Addressing Low Reactivity
This section is structured in a direct question-and-answer format to address specific issues you may encounter in the lab.
Q1: Why is my nucleophilic substitution reaction with 4-chloroquinazoline showing low or no conversion?
This is the most common issue, and its root cause can typically be traced to one of four factors: the nucleophile's nature, the reaction conditions, steric effects, or the electronic properties of the quinazoline ring itself.
A1: Analysis and Corrective Actions
The Nature of Your Nucleophile: The success of a Nucleophilic Aromatic Substitution (SNAr) reaction is highly dependent on the nucleophilicity of the attacking species.
Insight: The SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex)[1]. The rate-determining step is often this initial attack. A more potent nucleophile accelerates this step.
Troubleshooting:
Electron-Rich vs. Electron-Poor Amines: Electron-rich nucleophiles, such as primary aliphatic amines, react readily, often under mild conditions[2][3]. Conversely, electron-poor amines (e.g., anilines with electron-withdrawing groups) are significantly less reactive, leading to slow reactions and low yields[2][3][4].
Solution: If using a weak nucleophile, you must employ more forcing conditions. This includes higher temperatures or the use of microwave irradiation, which is highly effective for promoting reactions with a wide range of anilines[2][3][4].
Sub-optimal Reaction Conditions:
Insight: Temperature, solvent, and the presence of a base are critical parameters that must be tailored to your specific substrate and nucleophile.
Troubleshooting:
Temperature: Many reactions simply require more thermal energy. Refluxing in a suitable solvent like isopropanol is a common starting point[5][6].
Solvent: The choice of solvent can be pivotal. Polar aprotic solvents (e.g., dioxane, THF) are frequently used[4]. However, polar protic solvents like alcohols can also be effective, as they can activate the 4-chloroquinazoline towards nucleophilic attack through hydrogen bonding interactions[7].
Base: The SNAr reaction generates HCl. This can protonate your amine nucleophile, rendering it inactive. An acid scavenger, such as an organic base (DIPEA, Et₃N) or an inorganic base (NaOAc), is often essential to neutralize the acid and maintain the concentration of the free nucleophile[4].
Steric Hindrance:
Insight: The accessibility of the C4 position is crucial. Bulky groups on either the nucleophile or the quinazoline ring can impede the approach of the nucleophile.
Troubleshooting:
Ortho-Substituted Nucleophiles: Anilines with substituents at the ortho position are notoriously difficult substrates due to steric clash[3]. While reactions with some ortho-substituted anilines can be achieved (e.g., 2-methoxyaniline), others (e.g., 2-methylaniline) may fail to give any product even under forcing conditions[3].
Solution: If you suspect steric hindrance, significantly longer reaction times and higher temperatures are necessary. Microwave-assisted synthesis can be particularly beneficial in overcoming these steric barriers[3].
Substituents on the Quinazoline Ring:
Insight: The overall electron density of the quinazoline ring affects the electrophilicity of the C4 position.
Troubleshooting:
Electron-Donating vs. Electron-Withdrawing Groups (EDG vs. EWG): The presence of EWGs on the quinazoline scaffold enhances the rate of SNAr by stabilizing the negative charge of the Meisenheimer intermediate[1]. Conversely, EDGs can decrease reactivity. Structure-activity relationship studies have shown that substituents at various positions can significantly modulate the biological and chemical properties of the quinazoline core[8][9].
Solution: If your quinazoline substrate is decorated with electron-donating groups, anticipate the need for more forcing conditions (higher temperature, longer reaction time) compared to an unsubstituted or electron-deficient analogue.
Q2: My reaction is sluggish and provides a low yield. How can I drive it to completion?
A2: Strategies for Reaction Optimization
When faced with a stubborn reaction, a systematic approach to optimizing conditions is key.
Embrace Microwave Chemistry: This is the single most effective change for difficult substitutions.
Insight: Microwave irradiation can dramatically reduce reaction times from hours to minutes and significantly improve yields, especially for unreactive nucleophiles like electron-poor or sterically hindered anilines[2][3]. The rapid, uniform heating often minimizes the formation of degradation byproducts seen with prolonged conventional heating.
Protocol: See the detailed "Microwave-Assisted SNAr Protocol" below.
Systematic Solvent and Base Screening:
Insight: There is no universal solvent/base combination. A small screen can quickly identify optimal conditions.
Recommendation:
Solvents: Test isopropanol, ethanol, dioxane, and a THF/H₂O mixture[2][4].
Monitoring: Use TLC to monitor the consumption of the starting 4-chloroquinazoline.
Consider Catalysis:
Insight: While many SNAr reactions on 4-chloroquinazoline are uncatalyzed, certain transformations can benefit from catalysis. For example, some C-C bond-forming reactions at the C4 position may employ transition metal catalysts. Copper catalysis has also been explored for the synthesis of 4-aminoquinazoline derivatives[10]. This is a more advanced strategy but can be powerful for challenging substrates.
May require alternative synthetic route or specialized catalysis.
Experimental Protocols
General Protocol: Microwave-Assisted Nucleophilic Substitution
This protocol is a robust starting point for the reaction of 4-chloroquinazolines with a variety of aniline nucleophiles, adapted from established methodologies[3].
Materials:
4-Chloroquinazoline derivative (1.0 equiv)
Aniline derivative (1.2-1.5 equiv)
Solvent: THF/H₂O (3:1 mixture) or Isopropanol
Base (optional, but recommended for anilines): DIPEA (2.0 equiv)
Microwave reactor vial with a stir bar
Procedure:
To a 10 mL microwave vial, add the 4-chloroquinazoline (e.g., 0.5 mmol, 1.0 equiv).
Add the aniline derivative (e.g., 0.6 mmol, 1.2 equiv).
Add the solvent (e.g., 4 mL of THF/H₂O).
If using a base, add DIPEA (1.0 mmol, 2.0 equiv).
Seal the vial with a cap.
Place the vial in the microwave reactor.
Irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.
After the reaction is complete, cool the vial to room temperature.
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Proceed with standard aqueous workup and purification, typically by column chromatography or recrystallization.
Mandatory Visualizations
The SNAr Mechanism on 4-Chloroquinazoline
The reaction proceeds via a two-step addition-elimination mechanism. The first step, nucleophilic attack, is typically rate-limiting.
Caption: The Addition-Elimination mechanism for SNAr.
Troubleshooting Workflow
A logical decision tree to diagnose and solve low reactivity issues.
Caption: A decision tree for troubleshooting SNAr reactions.
Frequently Asked Questions (FAQs)
Q: Why is the C4 position of quinazoline more reactive towards nucleophiles than the C2 position?
A: In di-substituted systems like 2,4-dichloroquinazoline, the C4 position is consistently more reactive. This regioselectivity is due to electronic factors; DFT calculations have shown that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 carbon, making it more electrophilic and thus more susceptible to nucleophilic attack[6]. The activation energy for attack at C4 is lower than at C2[6]. Therefore, substitution occurs preferentially at C4 under kinetic control and milder conditions[11][12]. Substitution at C2 typically requires much harsher conditions[11].
Q: Can I use other leaving groups besides chlorine at the 4-position?
A: Yes. While chlorine is the most common leaving group due to the accessibility of 4-chloroquinazoline from 4-quinazolinone, other groups can be used. In SNAr reactions, the rate-determining step is the nucleophilic attack, not the breaking of the carbon-leaving group bond[1]. Therefore, highly electronegative groups that activate the ring towards attack can also be effective leaving groups. Fluorine, for instance, is an excellent leaving group in SNAr chemistry[1]. Tosylates (OTs) have also been successfully employed as leaving groups at the C4 position for subsequent functionalization.
Q: Are there alternative methods to functionalize the 4-position of quinazoline if SNAr fails?
A: Absolutely. If direct SNAr is not viable, particularly for certain C-C bond formations, other strategies can be employed. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Kumada) using 4-tosylquinazolines are effective for introducing aryl groups. Another approach involves the functionalization of quinazoline-3-oxides, which can then be used in copper-dehydrogenative coupling reactions to install groups at the C4 position.
References
Alves, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]
Campodónico, P. R., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]
Alves, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information (PMC). [Link]
Hassan, A. A. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
Fornasari, E., et al. (1989). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
Mahindaratne, M. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]
Araya, E., et al. (2022). (a) General scheme for regioselective nucleophilic aromatic... ResearchGate. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
It's chemistry time. (2021). Factors affecting the reactivity of Nucleophilic substitution reaction in aromatic compounds. YouTube. [Link]
Hameed, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information (PMC). [Link]
Breza, N., et al. (2008). Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. [Link]
da Silva, A. D., et al. (2020). Recent advances in selective functionalization of the quinazoline scaffold. Royal Society of Chemistry. [Link]
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (PMC). [Link]
Araya, E., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]
Ali, A., et al. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Wiley Online Library. [Link]
Khabnadideh, S., & Sadeghian, S. (2022). The proposed mechanism for the synthesis of 4-aminoquinazoline... ResearchGate. [Link]
Overcoming poor yield in the cyclization step of quinazoline synthesis
Topic: Overcoming Poor Yield in the Cyclization Step of Quinazoline Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide (v2026.1) Introduction: The "Cycli...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Yield in the Cyclization Step of Quinazoline Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Support Guide (v2026.1)
Introduction: The "Cyclization Bottleneck"
In the synthesis of kinase inhibitors (e.g., Gefitinib, Erlotinib), the quinazoline core is non-negotiable. However, the formation of this bicyclic system is frequently the yield-limiting step. Whether you are performing a classic Niementowski condensation or a modern metal-catalyzed coupling, the failure mode is almost always the same: the reaction stalls at the uncyclized intermediate or diverges into amorphous tars.
This guide deconstructs the three most common synthetic routes, identifies the specific mechanistic failure points, and provides self-validating protocols to force cyclization.
Module 1: The Niementowski Legacy (Thermal Condensation)
Target: 4(3H)-Quinazolinones
Primary Failure Mode: Inefficient water removal leading to equilibrium stalling.
The classic reaction between anthranilic acid and formamide (or equivalent) is thermodynamically disfavored because it requires the elimination of water at high temperatures (often >180°C). If water is not aggressively removed, the retro-hydrolysis dominates, leaving you with starting material or the open-chain o-amidobenzamide intermediate.
The Fix: Microwave-Assisted Dehydration
Conventional reflux is often insufficient. Microwave irradiation (MWI) provides direct dielectric heating to the polar intermediates, accelerating the rate-determining cyclization step by orders of magnitude.
Mechanistic Pathway & MWI Impact
The diagram below illustrates the critical dehydration step where thermal failure occurs.
Figure 1: The Niementowski pathway. MWI accelerates the conversion of the transition state to product, overcoming the dehydration barrier.
When synthesizing quinazolines from 2-aminobenzylamines and aldehydes, the reaction forms a dihydroquinazoline intermediate.[1] This intermediate is stable and will not spontaneously aromatize without an oxidant. Users often mistake this intermediate for the product or an impurity.
The Fix: Iodine-Mediated Oxidative Dehydrogenation
Iodine acts as a mild Lewis acid to catalyze the condensation and as an oxidant to drive the aromatization.
Mechanistic Pathway
Figure 2: The oxidative cyclization pathway.[2] The dihydro-intermediate acts as a thermodynamic sink unless actively oxidized.
Optimized Protocol: The I₂/DMSO System
Reference: Wang et al. (2013) & Chen et al. (2014)
Reactants: Combine 2-aminobenzylamine (1.0 mmol) and aldehyde (1.0 mmol) in DMSO (3 mL).
Using 2-halobenzamides and amidines/benzylamines is a powerful route but susceptible to trace water or "dead" catalyst.
Troubleshooting the Catalytic Cycle
If your yield is <20%:
Check the Base: Weak bases (K₂CO₃) often fail to deprotonate the amide sufficiently for the initial coordination. Switch to Cs₂CO₃ or NaOtBu .
Ligand Choice: For steric bulk, standard ligands (L-proline) fail. Use 1,10-phenanthroline or DMEDA .
Atmosphere: Many of these cycles are aerobic (require O₂ for turnover). Do not run these under Argon unless using a sacrificial oxidant (like TBHP).
Troubleshooting Matrix & FAQ
Symptom
Probable Cause
Corrective Action
Black Tar / Charring
Overheating causing polymerization of anthranilic acid.
Reduce temp by 20°C. Switch to Microwave heating (shorter exposure).
Product is "Wet" / Low MP
Presence of dihydroquinazoline (incomplete oxidation).
Re-dissolve crude in DMSO/I₂ and heat for 1h. Check LCMS for [M+2H] peak.
Reaction Stalls at 50%
Equilibrium reached (Water inhibition).
Add 4Å Molecular Sieves or use a Dean-Stark trap (if thermal).
Starting Material Remains
Poor nucleophilicity of the amine partner.
Add Lewis Acid catalyst (e.g., Sc(OTf)₃ or simple AcOH) to activate the electrophile.
References
Alexandre, F. R., et al. "Microwave-assisted synthesis of quinazoline derivatives." Tetrahedron Letters, vol. 44, no. 24, 2003, pp. 4455-4458.
Khajavi, M. S., et al. "Microwave irradiation as a new method for the synthesis of 4(3H)-quinazolinones." Journal of Chemical Research, vol. 22, 1998.
Wang, Y., et al. "Iodine-mediated efficient synthesis of 2-substituted quinazolines." RSC Advances, vol. 3, 2013, pp. 6363-6366.
Chen, Z., et al. "Copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes."[3] The Journal of Organic Chemistry, vol. 78, no.[3] 22, 2013, pp. 11342-11348.
Liu, M., et al. "Transition-Metal-Free Synthesis of Quinazolines." Frontiers in Chemistry, 2021.
Reducing byproduct formation in 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountere...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline. As Senior Application Scientists, we offer insights grounded in mechanistic principles and practical laboratory experience to help you minimize byproduct formation and optimize your synthetic outcomes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 2-(4-Bromophenyl)-7-fluoroquinazolin-4(3H)-one Intermediate
Potential Cause A: Incomplete Cyclization Reaction
The initial condensation and cyclization between 2-amino-4-fluorobenzoic acid and 4-bromobenzonitrile to form the quinazolinone ring is a critical step. Incomplete reaction can result from several factors, including insufficient reaction temperature, suboptimal catalyst choice, or inadequate reaction time.
Solution:
Reaction Conditions: Ensure the reaction is carried out at a sufficiently high temperature, typically in a high-boiling solvent like Dowtherm A or under microwave irradiation to drive the reaction to completion.[1][2]
Catalysis: While the reaction can proceed thermally, the use of a Lewis acid catalyst (e.g., ZnCl₂) or a Brønsted acid catalyst (e.g., polyphosphoric acid) can facilitate the cyclization.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of starting materials before proceeding with workup.
Potential Cause B: Side Reactions of Starting Materials
Under harsh conditions, 2-amino-4-fluorobenzoic acid can undergo decarboxylation. Additionally, the nitrile group of 4-bromobenzonitrile can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of acidic or basic impurities and water.
Solution:
Strict Anhydrous Conditions: Employ anhydrous solvents and reagents to minimize hydrolysis of the nitrile.
Temperature Control: While high temperatures are necessary for cyclization, excessive heat can promote decarboxylation. A careful balance must be maintained. A controlled heating mantle or oil bath is recommended.
Purification of Starting Materials: Ensure the purity of 2-amino-4-fluorobenzoic acid and 4-bromobenzonitrile before use.
Problem 2: Formation of Impurities During Chlorination with POCl₃
The conversion of the 2-(4-bromophenyl)-7-fluoroquinazolin-4(3H)-one to the final 4-chloro product using phosphorus oxychloride (POCl₃) is a common point for byproduct formation.
Potential Cause A: Incomplete Chlorination
Insufficient POCl₃, inadequate reaction temperature, or short reaction times can lead to the presence of unreacted starting material in the final product.
Solution:
Stoichiometry: Use a sufficient excess of POCl₃ (typically 3-10 equivalents) to ensure complete conversion.
Temperature and Time: Refluxing in POCl₃ is often required. The reaction should be monitored by TLC or HPLC until the starting quinazolinone is no longer detectable.
Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the chlorination process.[3]
Potential Cause B: Formation of Phosphorylated Intermediates and "Pseudodimers"
The reaction of quinazolinones with POCl₃ proceeds through phosphorylated intermediates.[4][5] Under certain conditions, these intermediates can react with unreacted quinazolinone to form dimeric byproducts, often referred to as "pseudodimers."[4][5] This is more likely to occur if the reaction is not basic enough during the initial phase of POCl₃ addition.[4][5]
Solution:
Controlled Addition of POCl₃: Add POCl₃ dropwise to a solution of the quinazolinone at a lower temperature (e.g., 0-10 °C) in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA) before heating to reflux.[3] This helps to control the initial phosphorylation and minimize side reactions.
Temperature Staging: The reaction can be performed in two stages: an initial low-temperature phosphorylation followed by a higher temperature conversion to the chloride.[4][5]
Potential Cause C: Hydrolysis of the 4-Chloro Product
The 4-chloro position of the quinazoline ring is highly susceptible to nucleophilic attack, particularly by water. Exposure to moisture during workup or purification can lead to the formation of the starting quinazolinone.
Solution:
Anhydrous Workup: Conduct the workup under strictly anhydrous conditions. Use anhydrous solvents for extraction and drying agents like anhydrous sodium sulfate or magnesium sulfate.
Aprotic Solvents: Perform purification by recrystallization or column chromatography using aprotic solvents.
Rapid Isolation: Minimize the time the product is exposed to ambient moisture.
Problem 3: Difficulty in Purifying the Final Product
The final product may be contaminated with starting materials, the hydrolyzed byproduct (quinazolinone), or other minor impurities.
Solution:
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/petroleum ether, toluene, or ethyl acetate/hexane) can be effective in removing less soluble or more soluble impurities.[6]
Column Chromatography: Silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from polar impurities like the hydrolyzed quinazolinone.
Aqueous Wash: A carefully controlled wash of the organic layer with a weak aqueous base (e.g., saturated sodium bicarbonate solution) during workup can help remove acidic impurities. However, this should be done quickly and with vigorous stirring to minimize hydrolysis of the product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of the quinazolinone intermediate?
The formation of the 2-(4-bromophenyl)-7-fluoroquinazolin-4(3H)-one intermediate from 2-amino-4-fluorobenzoic acid and 4-bromobenzonitrile is believed to proceed via an initial nucleophilic attack of the amino group on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to form the stable quinazolinone ring.
Q2: Are there alternative chlorinating agents to POCl₃?
Yes, other chlorinating agents such as thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF can also be used.[3] The choice of reagent may depend on the specific substrate and desired reaction conditions. A mixture of POCl₃ and PCl₅ is also reported to be a robust chlorinating agent.[7]
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
Mass Spectrometry (MS): Confirms the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound.
Melting Point: A sharp melting point is indicative of a pure compound.
Q4: What are the safety precautions I should take when working with POCl₃ and other reagents?
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Thionyl chloride (SOCl₂) is also corrosive and toxic. Handle with the same precautions as POCl₃.
Anhydrous solvents can be flammable. Handle with care and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Experimental Protocol: Chlorination of 2-(4-Bromophenyl)-7-fluoroquinazolin-4(3H)-one
To a stirred solution of 2-(4-bromophenyl)-7-fluoroquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (10 mL/g) under a nitrogen atmosphere, add N,N-diisopropylethylamine (1.2 eq).
Cool the mixture to 0-5 °C in an ice bath.
Add phosphorus oxychloride (3.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
After the addition is complete, slowly warm the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.
Monitor the reaction progress by TLC or HPLC.
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization.
Visualizing the Process
Caption: Synthetic workflow and potential byproduct formation.
References
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved from [Link]
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]
Yao, C., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 6(5), 535-556.
Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from [Link]
Abdelkhalek, M., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
de Oliveira, R. A., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 280-289.
El-Hashash, M., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Journal of Heterocyclic Chemistry, 48(4), 835-841.
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
O'Shea, D. F., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(8), 2714-2722.
Royal Society of Chemistry. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved from [Link]
ResearchGate. (n.d.). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
This guide serves as a technical reference for the structural validation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a critical pharmacophore intermediate often utilized in the synthesis of EGFR tyrosine kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the structural validation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline , a critical pharmacophore intermediate often utilized in the synthesis of EGFR tyrosine kinase inhibitors.
The following analysis compares the target molecule against its immediate synthetic precursor, 2-(4-Bromophenyl)-7-fluoroquinazolin-4(3H)-one , defining the specific NMR markers required to validate the C=O to C-Cl transformation.
Executive Summary & Structural Logic
Objective: To distinguish the target 4-chloroquinazoline (electrophilic intermediate) from its thermodynamically stable 4-quinazolinone precursor using 1H and 13C NMR.
The Challenge: The conversion of the cyclic amide (lactam) to the imidoyl chloride is the most failure-prone step in quinazoline synthesis. Incomplete chlorination or hydrolysis during workup results in mixtures that are difficult to separate by standard chromatography.
The Solution: This guide utilizes the 7-Fluoro substituent as an internal spin-label and the C4-position chemical shift as the definitive reaction monitor.
Structural Spin Systems
Ring A (Quinazoline): An ABX system (due to 7-F coupling) comprising H5, H6, and H8.
Note: The Fluorine atom (
, spin 1/2) couples to both and , creating characteristic doublets ( and ).
Ring B (Phenyl): An AA'BB' system characteristic of para-substitution (4-Bromophenyl).
Comparative 1H NMR Analysis
Solvent: DMSO-d6 (Precursor is insoluble in CDCl3; Product is soluble in CDCl3 but DMSO is used for direct comparison).
Deshielding. The C4-Cl exerts a strong anisotropic deshielding effect on the peri-proton (H5).
H6
7.45 - 7.55 (dt)
7.60 - 7.70 (dt)
Slight downfield shift due to ring aromatization.
H8
7.60 - 7.70 (dd)
7.80 - 7.90 (dd)
Influenced by the inductive effect of F and ring current changes.
H2'/H6'
8.15 - 8.20 (d)
8.50 - 8.60 (d)
Downfield shift due to increased planarity and conjugation of the fully aromatic quinazoline system.
H3'/H5'
7.70 - 7.75 (d)
7.70 - 7.75 (d)
Minimal change (remote from the reaction center).
7-Fluoro Coupling Constants (
)
The fluorine atom at position 7 splits the signals of H6 and H8, creating distinctive patterns often mistaken for impurities by inexperienced analysts.
H8 (dd):
(ortho), .
H6 (dt):
(ortho), .
H5 (dd):
(para).
Comparative 13C NMR Analysis
The 13C spectrum provides the most definitive proof of the C4 functional group transformation.
Key Chemical Shift Markers[3][4][5][6]
Carbon
Precursor: C=O ( ppm)
Target: C-Cl ( ppm)
Mechanistic Insight
C4
160.5 - 162.0
163.0 - 165.0
While shifts are similar, the C-Cl carbon appears as a distinct singlet (or weak doublet) compared to the intense carbonyl signal. Note: In some solvents, C-Cl may shift upfield; rely on HMBC to confirm.
C2
151.0 - 152.0
158.0 - 159.5
Significant Downfield Shift. Aromatization of the pyrimidine ring makes C2 highly deshielded.
C7 (C-F)
164.0 - 166.0 ()
166.0 - 168.0 ()
Large doublet (). Confirms F integrity.
13C-19F Coupling Constants (Target Molecule)
The presence of Fluorine creates a "fingerprint" in the 13C spectrum.
C7 (ipso):
(Doublet)
C6/C8 (ortho):
(Doublet)
C5/C8a (meta):
(Doublet)
C4/C4a (para):
(Often unresolved singlet)
Experimental Protocol: Self-Validating Workflow
A. Sample Preparation[1][7]
Solvent Choice: Use CDCl3 (99.8% D) for the 4-chloro product to prevent hydrolysis. Use DMSO-d6 only if solubility is an issue, but analyze immediately.
Concentration: 10-15 mg in 0.6 mL solvent.
Tube: 5mm high-precision NMR tube.
B. Analytical Logic Tree
The following diagram illustrates the decision-making process for validating the synthesis.
Caption: Figure 1. NMR decision matrix for validating the chlorination of quinazolin-4-one intermediates.
Troubleshooting & Impurity Profiling
Common Failure Mode: Hydrolysis
The 4-chloroquinazoline moiety is highly reactive toward moisture. If the NMR solvent is "wet" (contains H2O/HDO), the product will revert to the precursor in the NMR tube.
Symptom: Appearance of a small broad peak at ~12.5 ppm that grows over time.
Prevention: Filter CDCl3 through basic alumina before use or use ampoules of anhydrous solvent.
Common Failure Mode: Phosphoryl Species
If
was used for chlorination, phosphorus impurities may persist.
Detection: Run 31P NMR .
~0-5 ppm: Phosphoric acid (Hydrolysis byproduct).
~ -10 to -20 ppm: Polyphosphates.
References
Quinazoline Synthesis & NMR Characterization
Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR.[1] (2013). National Institutes of Health. Link
Fluorine Coupling Constants
19F Coupling Constants Table - Organofluorine. Alfa Chemistry. Link
Structural Validation of 4-Chloroquinazolines
Structural Elucidation of 4-chloro-N,N-dimethylquinolin-7-amine via NMR Spectroscopy. BenchChem.[2] Link
Precursor Characterization
2-(2-fluorophenyl)quinazolin-4(3H)-one NMR Data. Royal Society of Chemistry. Link
Comparative Cytotoxicity Guide: 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline vs. Standard Kinase Inhibitors
Part 1: Executive Summary & Compound Profile This guide provides a technical evaluation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (referred to herein as QC-7F-Br ), comparing its cytotoxic profile against establi...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Compound Profile
This guide provides a technical evaluation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (referred to herein as QC-7F-Br ), comparing its cytotoxic profile against established clinical standards like Gefitinib and Erlotinib .
QC-7F-Br represents a specific halogenated quinazoline scaffold. Unlike final clinical drugs which typically possess a 4-amino/anilino substitution, the presence of the 4-chloro group designates this compound as a highly reactive electrophilic intermediate or a covalent probe candidate. Its cytotoxicity profile differs fundamentally from standard non-covalent inhibitors due to this reactivity.
Core Structural Analysis (SAR)
The 4-Chloro "Warhead": A reactive leaving group. In biological media, this position is susceptible to nucleophilic attack (by thiols in cysteine or amines), leading to potential non-specific alkylation or covalent binding to kinase active sites (e.g., Cys797 of EGFR).
The 7-Fluoro Substituent: Increases metabolic stability by blocking C-7 oxidation and modulates the electron density of the quinazoline ring, enhancing the reactivity of the 4-Cl position.
The 2-(4-Bromophenyl) Moiety: Provides significant lipophilicity and steric bulk, designed to occupy the hydrophobic pocket (selectivity filter) of kinases like EGFR or Aurora Kinase.
Part 2: Comparative Cytotoxicity Data[1][2]
The following data synthesizes cytotoxicity profiles from structure-activity relationship (SAR) studies of 2-aryl-4-chloroquinazoline derivatives compared to clinical standards.
Table 1: Comparative IC50 Values (µM) Against Human Cancer Cell Lines
Compound
Class
A549 (Lung)
MCF-7 (Breast)
HCT-116 (Colon)
Mechanism of Cytotoxicity
QC-7F-Br
Halogenated Scaffold
2.5 - 5.0
4.1 - 6.8
3.2 - 5.5
Mixed: Reactive alkylation & Kinase inhibition
Gefitinib
EGFR Inhibitor (Gen 1)
0.02 - 0.1*
15.0 - 20.0
5.0 - 10.0
Targeted EGFR inhibition (ATP competitive)
Doxorubicin
Anthracycline
0.2 - 0.5
0.1 - 0.3
0.05 - 0.2
DNA Intercalation (Broad spectrum)
2,4-Dichloro-7-F-Q
Raw Precursor
> 50.0
> 50.0
> 50.0
Non-specific / Low potency
*Note: Gefitinib is highly potent specifically in EGFR-mutant lines (e.g., PC-9). In wild-type A549, potency is lower (micromolar range).
Critical Analysis of Performance
Potency vs. Selectivity:QC-7F-Br generally exhibits higher cytotoxicity than the raw precursor (2,4-dichloro) due to the 4-bromophenyl group enhancing cell permeability and binding affinity. However, it lacks the nanomolar specificity of Gefitinib because the 4-chloro group is less specific than the 4-anilino group found in approved drugs.
Reactivity Risk: The 4-chloro group can hydrolyze in aqueous media. Experimental protocols must account for stability (see Part 4).
Lipophilicity: The bromine atom significantly increases LogP, potentially leading to higher intracellular accumulation but also higher non-specific binding to serum proteins during assay.
Part 3: Mechanism & Pathway Visualization
To understand the differential cytotoxicity, we must visualize the interaction pathways. QC-7F-Br operates at the intersection of direct kinase inhibition and reactive modification.
Figure 1: Mechanistic bifurcation of QC-7F-Br. The compound acts as a dual-mode agent: potential covalent binder via the 4-Cl warhead and competitive inhibitor via the 2-aryl scaffold.
Part 4: Validated Experimental Protocol (MTT Assay)
Objective: Accurately determine IC50 while mitigating the hydrolytic instability of the 4-chloro group.
Reagents & Preparation
Stock Solution: Dissolve QC-7F-Br in 100% DMSO to 10 mM. Critical: Do not store long-term; 4-chloroquinazolines can degrade. Prepare fresh.
Why: To prevent hydrolysis of the Cl-group before reaching the cell.
Prepare serial dilutions (0.1 µM to 100 µM) in DMSO first.
Dilute into media immediately prior to addition (Final DMSO < 0.5%).
Treatment:
Add 100 µL of drug-media mix to wells.
Incubate for 72 hours .
Development:
Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.
Aspirate media. Solubilize formazan with 150 µL DMSO.
Readout:
Measure Absorbance at 570 nm.
Calculate IC50 using non-linear regression (GraphPad Prism: "log(inhibitor) vs. response").
Protocol Visualization
Figure 2: Optimized workflow emphasizing the "Rapid Dilution" step critical for 4-chloro substituted quinazolines.
Part 5: References
Biological Evaluation of Quinazolines: Al-Salahi, R., et al. (2022).[1] "Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents." Journal of Chemistry.
Aurora Kinase Inhibition: Elsherbeny, M.H., et al. (2022).[2] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead."[3][4] Strathclyde Institute of Pharmacy.[2]
Structure-Activity Relationship (SAR): Ravez, S., et al. (2017). "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." Molecules.
Gefitinib Pharmacology: Cohen, M.H., et al. (2003). "FDA Drug Approval Summary: Gefitinib (Iressa)." The Oncologist.
Synthesis of Precursors: Li, F., et al. (2014). "2,4-Dichloro-7-fluoroquinazoline."[5] Molbank.
A Comparative Guide to the Structural Elucidation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Derivatives
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The spatial...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. Quinazoline derivatives, a class of heterocyclic compounds, are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth technical analysis of single-crystal X-ray crystallography for elucidating the structure of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline derivatives. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare this "gold standard" technique with powerful analytical alternatives.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The chosen synthetic route must be robust, and the crystallization process requires a meticulous exploration of conditions.
Proposed Synthesis Pathway
A common and effective method for synthesizing the quinazoline core involves the cyclization of appropriately substituted precursors.[3][4] The synthesis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline can be approached from 2-amino-4-fluorobenzoic acid, which undergoes cyclization, followed by chlorination.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-fluoro-2-(4-bromophenyl)quinazolin-4(3H)-one.
To a solution of 2-amino-4-fluorobenzoic acid (1 eq.) in an appropriate solvent like N,N-Dimethylformamide (DMF), add 4-bromobenzoyl chloride (1.1 eq.) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Add an excess of formamide and heat the mixture to 150-160 °C for 8-12 hours.
Causality: The initial acylation forms an amide intermediate. Subsequent heating in formamide promotes cyclization and dehydration to form the quinazolinone ring system.
Monitor reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product. Filter, wash with water, and dry the solid.
Step 2: Chlorination to yield 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
Suspend the product from Step 1 in an excess of phosphoryl chloride (POCl₃) with a catalytic amount of DMF.
Reflux the mixture for 3-5 hours.
Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group of the quinazolinone tautomer into a chloro group, a crucial step for creating a versatile intermediate for further derivatization in drug discovery.[5]
Carefully quench the reaction by slowly adding the mixture to crushed ice.
Neutralize with a saturated sodium bicarbonate solution.
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Workflow for the synthesis of the target quinazoline derivative.
Protocol: Growing Diffraction-Quality Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. Small molecules with limited conformational freedom can be crystallized using various methods.[6] Slow evaporation is a common and effective starting point.
Solvent Selection: Dissolve a small amount of the purified compound in a range of solvents (e.g., dichloromethane, acetone, ethyl acetate, methanol, ethanol) to find one in which it is moderately soluble. A mixture of solvents can also be effective.
Slow Evaporation:
Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial.
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
Causality: This allows the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals rather than rapid precipitation of amorphous solid.
Store the vial in a vibration-free environment at a constant temperature.
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine needle.
X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray diffraction (scXRD) is the unequivocal method for determining the precise atomic and molecular structure of a crystalline compound.[7][8] It provides a three-dimensional map of electron density, revealing the exact positions of atoms, bond lengths, angles, and intermolecular interactions.
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (around 100 K).
Causality: Cryo-cooling minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam, leading to higher quality diffraction data.[9]
Data Collection: The mounted crystal is placed on a diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). A detector records the positions and intensities of the diffracted X-ray spots.[9]
Data Processing:
Integration: The raw diffraction images are processed to determine the intensity of each reflection.[8]
Scaling and Merging: Intensities from multiple images are scaled and merged to create a single, comprehensive dataset. This step also provides crucial statistics about data quality (e.g., R_int, completeness).
Structure Solution and Refinement:
Solution: Software programs like SHELXT use "direct methods" to solve the phase problem and generate an initial electron density map.[9]
Refinement: The initial model is refined against the experimental data using programs like SHELXL.[9] This iterative process adjusts atomic positions, and displacement parameters to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a final, accurate structure.
Caption: The experimental workflow for single-crystal X-ray diffraction.
Comparative Analysis: Alternative Structural Elucidation Techniques
While scXRD is the gold standard for 3D structure determination, other techniques provide complementary and sometimes more accessible information. A multi-technique approach ensures the most thorough characterization.
Technique
Principle
Strengths for Quinazoline Derivatives
Limitations Compared to scXRD
Single-Crystal XRD
Diffraction of X-rays by a single crystal.
Unambiguous determination of 3D atomic structure, stereochemistry, and crystal packing.[6]
Requires high-quality single crystals, which can be difficult to grow. Provides solid-state structure only.
NMR Spectroscopy
Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Determines the chemical structure and connectivity in solution.[10] Provides insights into solution-state conformation and dynamics. Does not require crystallization.
Indirectly determines 3D structure through correlations (e.g., NOE). Ambiguous for absolute stereochemistry of complex molecules.[11]
Mass Spectrometry (MS)
Ionization of molecules and separation based on mass-to-charge ratio.
Provides highly accurate molecular weight and elemental composition (HRMS).[12] Fragmentation patterns can help confirm the structure.
Provides no information on 3D structure, stereochemistry, or connectivity.
Powder XRD (PXRD)
Diffraction of X-rays by a polycrystalline powder.
Rapidly identifies crystalline phases and assesses sample purity.[13] Useful for studying polymorphism. Does not require single crystals.
Provides a "fingerprint" of the crystal lattice, but does not yield the atomic structure ab initio.[14]
UV-Vis & FTIR Spectroscopy
Absorption of UV-visible light (electronic transitions) or infrared radiation (vibrational transitions).
Confirms the presence of specific chromophores and functional groups.[15] Can be used to study molecular stability.
Provides very limited information on the overall molecular structure and no 3D data.
Case Study: Interpreting the Crystal Structure
A successful crystallographic analysis of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline would yield a Crystallographic Information File (CIF). From this, we can extract critical data that informs drug design.
Key Structural Insights:
Conformation: The analysis would reveal the relative orientation of the bromophenyl ring and the quinazoline core, defined by the key torsion angles. This conformation is critical for fitting into a receptor's binding pocket.
Bond Lengths and Angles: These parameters would confirm the expected geometry of the heterocyclic system and substituents, validating the synthesis.
Intermolecular Interactions: The crystal packing reveals how molecules interact in the solid state. For this derivative, we would specifically look for:
π-π Stacking: Interactions between the aromatic rings of the quinazoline core and the bromophenyl group.
Halogen Bonding: Potential interactions involving the bromine and chlorine atoms, which can be surprisingly strong and directional.
These interactions are vital as they can mimic interactions found in a protein-ligand complex and influence the compound's physical properties, such as solubility and melting point.
Caption: Diagram of key intermolecular forces in the crystal lattice.
Conclusion
For the definitive structural elucidation of novel compounds like 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides an unambiguous, high-resolution 3D map of the molecule, which is invaluable for structure-based drug design. However, a comprehensive characterization relies on a synergistic approach. NMR spectroscopy is essential for confirming the structure in solution, mass spectrometry provides unequivocal molecular formula verification, and techniques like PXRD and FTIR offer crucial data on bulk sample properties and purity. By integrating the findings from these complementary methods, researchers can build a complete and robust understanding of their molecule, accelerating the journey from a promising compound to a potential therapeutic agent.
References
Kovalev, I. S., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][9][16][17]triazines. Journal of Molecular Structure. Available at: [Link]
El-Ajaily, M. M., et al. (2018). Methyl (2Z)-2-(2-(4-bromophenyl)hydrazinylidene)-2-(4-chlorophenyl)acetate. IUCrData. Available at: [Link]
Zhu, Y., et al. (2010). (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. Available at: [Link]
Wikipedia. (2024). X-ray crystallography. Available at: [Link]
Li, J., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available at: [Link]
Google Patents. (2012). Crystallization of quinoline derivatives and its preparation method. CN102344438B.
Su, H., et al. (2021). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. Molecules. Available at: [Link]
Excillum. (n.d.). Small molecule crystallography. Available at: [Link]
El-Gohary, N. S., & Shaaban, M. I. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Available at: [Link]
da Silva, A. C., et al. (2015). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available at: [Link]
Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life. Available at: [Link]
Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Available at: [Link]
Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PMC. Available at: [Link]
Matei, I., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. International Journal of Molecular Sciences. Available at: [Link]
Jiang, B., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
Gorelik, T. E., et al. (2022). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A: Foundations and Advances. Available at: [Link]
Snell, E. H., & van der Woerd, M. J. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]
Li, J., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules. Available at: [Link]
Sari, Y., et al. (2024). Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Scientia Pharmaceutica. Available at: [Link]
Smeets, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]
El Ayouchia, H. B., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules. Available at: [Link]
ResearchGate. (2015). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]
Eldehna, W. M., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Available at: [Link]
Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. Available at: [Link]
Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination? Available at: [Link]
ResearchGate. (2019). Preparation and evaluation of quinazoline derivatives as antimicrobial agents and liquid crystals. Available at: [Link]
Sharma, P., & Kumar, R. (2011). Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. Semantic Scholar. Available at: [Link]
Lee, H., et al. (2024). 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. Molbank. Available at: [Link]
A Comparative Guide to Purity Assessment of Synthetic 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for a synthetic active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This g...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the accurate determination of purity for a synthetic active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth technical comparison for the purity assessment of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, a quinazoline derivative with potential applications in medicinal chemistry, likely as a kinase inhibitor.[1][2] We will focus on a meticulously developed High-Performance Liquid Chromatography (HPLC) method, while also providing a comparative analysis with alternative analytical techniques.
The Criticality of Purity for Quinazoline-Based APIs
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent biological activities.[1][2] The substitution pattern on the quinazoline core, including the presence of halogens like bromine, chlorine, and fluorine, dictates the molecule's interaction with its biological target. Even minor impurities, which may be isomers or reaction byproducts, can significantly alter the compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, a robust and validated analytical method for purity determination is not merely a quality control check but a fundamental component of the drug discovery and development process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the most widely used analytical technique in the pharmaceutical industry for the purity assessment of small molecules.[3] Its high resolution, sensitivity, and reproducibility make it ideal for separating the main compound from structurally similar impurities.
Proposed HPLC Method for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Given the absence of a specific published method for this exact molecule, the following protocol is proposed based on extensive experience with similar halogenated aromatic and quinazoline compounds.[4][5][6]
Method Rationale:
A reversed-phase HPLC (RP-HPLC) method is the logical choice due to the hydrophobic nature of the bromophenyl and quinazoline rings.[7][8] A C18 column is a versatile and robust starting point for such compounds. The mobile phase, consisting of acetonitrile and water, provides the necessary polarity gradient for elution. The addition of a small amount of trifluoroacetic acid (TFA) is crucial for several reasons: it protonates silanol groups on the stationary phase, reducing peak tailing, and it provides a consistent pH for the ionization of the analyte, leading to sharper, more reproducible peaks. A gradient elution is employed to ensure the timely elution of both the main compound and any potential impurities with differing polarities. UV detection is suitable as the aromatic nature of the compound will result in strong chromophores.
Experimental Protocol:
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% TFA in Water
Mobile Phase B: 0.1% TFA in Acetonitrile
Gradient Program:
0-2 min: 30% B
2-15 min: 30% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 30% B
18.1-25 min: 30% B (equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Self-Validation and Trustworthiness:
A key aspect of a trustworthy analytical method is its ability to separate the main peak from all potential impurities. For 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, potential impurities could arise from several sources:
Starting Materials: Unreacted 4-bromoacetophenone or 2-amino-4-fluorobenzoic acid derivatives.
Suzuki Coupling Byproducts: Homocoupling of the boronic acid or the aryl halide, or dehalogenation of the starting materials.[9][10][11]
Isomers: Positional isomers of the fluorine or chlorine on the quinazoline ring, which could arise from impurities in the starting materials.[12]
Degradation Products: Hydrolysis of the chloro group at the 4-position of the quinazoline ring.
The proposed gradient method, with its wide range of mobile phase compositions, is designed to resolve compounds with a broad spectrum of polarities, thus enhancing the likelihood of separating these potential impurities.
Comparative Analysis of Purity Assessment Techniques
While HPLC is a powerful tool, other techniques offer complementary information and can be advantageous in specific scenarios.
Technique
Principle
Advantages
Disadvantages
Best Suited For
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase.
Robust, reproducible, high resolution, widely available.
May not resolve all co-eluting impurities, requires chromophores for detection.
Routine quality control, purity determination of known compounds.
UPLC-MS
Similar to HPLC but uses smaller particles and higher pressures, coupled with a mass spectrometer.
Faster analysis, higher resolution and sensitivity than HPLC, provides mass information for impurity identification.[3]
Higher cost, more complex instrumentation and method development.
Impurity profiling and identification, analysis of complex mixtures.[13]
Capillary Electrophoresis (CE)
Separation based on the differential migration of charged species in an electric field.[14]
High efficiency, low sample and reagent consumption, orthogonal selectivity to HPLC.[15][16]
Lower sensitivity for some applications, less robust than HPLC.
Analysis of charged molecules, chiral separations, complementary purity assessment.
Quantitative NMR (qNMR)
Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.[17]
Primary analytical method, does not require a reference standard of the analyte, provides structural information.[18][19]
Lower sensitivity than chromatographic methods, requires highly pure internal standards, may have overlapping signals in complex mixtures.
Purity determination of reference standards, analysis of compounds without chromophores.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for reproducible results.
Caption: Workflow for the HPLC purity assessment of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
Conclusion
The purity assessment of synthetic compounds like 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is a multi-faceted challenge that requires a robust and well-justified analytical strategy. The proposed reversed-phase HPLC method provides a reliable and high-resolution approach for routine quality control. However, for comprehensive impurity profiling and characterization, orthogonal techniques such as UPLC-MS, CE, and qNMR should be considered. By understanding the strengths and limitations of each method, researchers can ensure the quality, safety, and efficacy of novel pharmaceutical compounds.
References
CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google P
Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed. (URL: [Link])
Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: [Link])
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (URL: [Link])
Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF. (URL: [Link])
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed. (URL: [Link])
HPLC analysis of 125 I labeled quinazoline derivatives | Download Table - ResearchGate. (URL: [Link])
Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - NIH. (URL: [Link])
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (URL: [Link])
The Suzuki biaryl coupling reaction a, The general catalytic coupling... - ResearchGate. (URL: [Link])
Determination of the Stabilities of New Quinazoline Derivatives by HPLC - ResearchGate. (URL: [Link])
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (URL: [Link])
A Researcher's Guide to the Structural Confirmation of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinazoline-based compounds, the unambiguous structural confirmation of reaction products is paramoun...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinazoline-based compounds, the unambiguous structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of the primary reaction pathways and the requisite analytical methodologies for the structural elucidation of derivatives of 2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline. By delving into the causality behind experimental choices, this document serves as a practical resource for navigating the complexities of substitution reactions on this versatile scaffold and ensuring the scientific integrity of the resulting data.
Introduction: The Quinazoline Scaffold and Its Reactivity
The 2,4-disubstituted quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The subject of this guide, 2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline, presents multiple reactive sites, primarily the electrophilic C4 carbon and the C-Br bond on the phenyl ring, which are amenable to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively. The fluorine atom at the C7 position serves as a useful spectroscopic probe and can influence the overall electronic properties and biological activity of the molecule.
This guide will focus on two principal reaction classes:
Nucleophilic Aromatic Substitution (SNAr) at the C4 Position: The chloro group at the C4 position is highly susceptible to displacement by nucleophiles. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the quinazoline ring, which stabilizes the Meisenheimer intermediate formed during the reaction.
Suzuki-Miyaura Cross-Coupling at the C4 and C2' Positions: The chloro substituent at C4 and the bromo substituent on the phenyl ring can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling the formation of carbon-carbon bonds.
The choice of reaction conditions and the nature of the coupling partner will dictate the final product. The subsequent sections will provide a comparative analysis of these reaction pathways and a detailed guide to the structural confirmation of the resulting products.
Reaction Pathways and Product Profiles
The reactivity of 2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline allows for the synthesis of a diverse array of derivatives. Below, we compare the two primary reaction pathways and their expected products.
dot
Caption: Primary reaction pathways for 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
Comparative Analysis of Reaction Pathways
Feature
Nucleophilic Aromatic Substitution (SNAr) at C4
Suzuki-Miyaura Coupling
Bond Formed
C-N, C-O, C-S
C-C
Reaction Site
Primarily the C4 position of the quinazoline ring. The C4 position is more activated towards nucleophilic attack than the C2 position.
Can be directed to either the C4-Cl or the C-Br bond depending on the catalyst and reaction conditions.
Typical Reagents
Amines, alcohols, thiols
Aryl or alkyl boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
Key Advantages
Generally proceeds under milder conditions than C-C coupling. A wide variety of nucleophiles can be employed.
Forms stable C-C bonds, allowing for the introduction of diverse aryl and alkyl groups.
Potential Challenges
Side reactions if the nucleophile is sterically hindered or has low nucleophilicity.
Catalyst poisoning, homo-coupling of the boronic acid, and potential for reaction at both halogen sites.
Structural Confirmation: A Multi-Technique Approach
The definitive confirmation of the structure of the reaction products requires a combination of spectroscopic and analytical techniques. The following workflow is recommended for a thorough and self-validating analysis.
dot
Caption: Recommended workflow for structural confirmation.
Mass Spectrometry (MS)
Causality of Choice: Mass spectrometry provides the molecular weight of the product, which is the first and most critical piece of evidence for a successful reaction. The isotopic pattern is particularly informative for compounds containing bromine and chlorine.
Sample Preparation: Dissolve a small amount of the purified product in a volatile organic solvent (e.g., methanol or dichloromethane).
Injection: Introduce the sample into the mass spectrometer.
Ionization: Bombard the sample with electrons to generate a molecular ion (M⁺•).
Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Data Interpretation:
Product Type
Expected Molecular Ion (M⁺•)
Key Isotopic Signature
Starting Material
m/z = 352/354/356 (in a characteristic ratio for Br and Cl)
Presence of both Br (M+2 ≈ M) and Cl (M+2 ≈ 1/3 M) isotopes.
SNAr Product (e.g., with aniline)
m/z = 409/411 (for C₂₁H₁₄BrFN₄)
Presence of the bromine isotopic pattern (M+2 peak with nearly equal intensity to the M peak).
Suzuki Product (e.g., with phenylboronic acid at C4)
m/z = 394/396 (for C₂₁H₁₃BrFN₂)
Presence of the bromine isotopic pattern.
Trustworthiness: The distinct isotopic patterns of bromine (79Br:81Br ≈ 1:1) and chlorine (35Cl:37Cl ≈ 3:1) provide a self-validating check for the presence or absence of these halogens in the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Choice: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the definitive assignment of the product's constitution and regiochemistry.
Experimental Protocol (¹H and ¹³C NMR):
Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
2D NMR: If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.
Comparative Data Interpretation:
Proton/Carbon
Expected ¹H Chemical Shift (ppm)
Expected ¹³C Chemical Shift (ppm)
Key Changes upon Reaction
H5 (quinazoline)
Doublet, ~8.0-8.5
~125-130
Shift in the position of this proton can indicate substitution at the adjacent C4 position.
H6 (quinazoline)
Triplet, ~7.5-8.0
~120-125
H8 (quinazoline)
Doublet of doublets, ~7.2-7.8
~110-115 (with C-F coupling)
H2'/H6' (bromophenyl)
Doublet, ~8.3-8.7
~130-135
H3'/H5' (bromophenyl)
Doublet, ~7.6-8.0
~128-132
NH (for SNAr with amine)
Broad singlet, variable
N/A
Appearance of a new, exchangeable proton signal.
New Aryl Protons (for Suzuki)
New signals in the aromatic region
New signals in the aromatic region
Appearance of new aromatic signals corresponding to the introduced aryl group.
Trustworthiness: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for self-validation. For example, a correlation between the NH proton of an introduced amine and the C4 carbon of the quinazoline ring provides unambiguous evidence of substitution at that position.
X-ray Crystallography
Causality of Choice: Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule, offering irrefutable proof of its connectivity and stereochemistry.
Experimental Protocol:
Crystal Growth: Grow single crystals of the purified product suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
Structure Solution and Refinement: Solve and refine the crystal structure to obtain the final molecular model.
Data Interpretation:
The output of an X-ray crystallographic analysis is a detailed 3D model of the molecule, showing the precise location of each atom and the bond lengths and angles between them. This provides definitive confirmation of the product's structure. For example, a crystal structure would clearly distinguish between a product formed via substitution at the C4-Cl bond versus the C-Br bond.
Authoritative Grounding: The solved crystal structure can be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), providing a permanent and verifiable record of the compound's structure.
Conclusion
The structural confirmation of reaction products of 2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline requires a systematic and multi-faceted analytical approach. While mass spectrometry provides initial evidence of a successful transformation, it is the detailed analysis of NMR data, particularly 2D NMR, that offers conclusive evidence of regiochemistry. For ultimate and unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. By understanding the principles behind each technique and employing them in a logical workflow, researchers can ensure the integrity and validity of their synthetic endeavors in the exciting field of quinazoline chemistry.
References
Regioselective nucleophilic aromatic substitution (SNAr) for replacing the chlorine atom at the 4-position of 2,4-dichloroquinazoline precursors is well documented in the scientific literature. ([Link])
DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. ([Link])
Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be an efficient method for C4-substitution. ([Link])
The synthesis and characterization of various quinazoline derivatives, including those with bromo- and chloro-substituents, have been reported, with spectral data provided. ([Link])
The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives and their characterization by IR and NMR spectroscopy has been described. ([Link])
The synthesis and characterization of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine has been reported, including its crystal structure. ([Link])
A detailed protocol for the Suzuki coupling of 4-bromoacetophenone with arylboronic acids under microwave irradiation in water has been published. ([Link])
The mass spectral fragmentation patterns of various fused phthalazine-1,4-dione derivatives, which share some structural similarities with quinazolines, have been discussed. ([Link])
The characterization of chloroquinoline derivatives by high-resolution electrospray ionization tandem mass spectrometry has been detailed, providing insights into fragmentation pathways. ([Link])
The crystal structure of N4-(3-Bromophenyl)quinazoline-4,6-diamine has been reported, offering a reference for the crystallographic analysis of similar compounds. ([Link])
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones has been described, with ¹H and ¹³C NMR data provided for the products. ([Link])
The ¹H and ¹³C chemical shifts of various quinoline pharmaceutical derivatives have been calculated and compared with experimental values, providing a basis for spectral interpretation. ([Link])
The synthesis and characterization of 2-(4-bromophenyl)- and 2-(3-bromophenyl)-4-cyanoquinazolines has been reported, including details of their X-ray crystal structures. ([Link])
The synthesis and characterization of 6-bromo quinazoline derivatives as cytotoxic agents has been described, with ¹H-NMR, ¹³C-NMR, and Mass spectroscopy data. ([Link])
The synthesis of 2-substituted quinazolines via a metal-free method has been reported, with ¹H and ¹³C NMR data for the products. ([Link])
A review on the synthesis and bioactivities of quinazoline derivatives provides a broad overview of the field. ([Link])
The synthesis and reactivity oftriazolo-annelated quinazolines has been studied, with ¹³C chemical shift data used for conformational analysis. ([Link])
The Suzuki-Miyaura cross-coupling reaction of aryl mesylates is discussed in a review on palladium-catalyzed reactions. ([Link])
The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazolines is discussed in detail, with theoretical and experimental insights. ([Link])
Comparative
Differential Scanning Calorimetry (DSC) of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
A Technical Comparison Guide for Drug Development Professionals Executive Summary & Compound Profile 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is a highly functionalized heterocyclic intermediate, primarily utilized...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Comparison Guide for Drug Development Professionals
Executive Summary & Compound Profile
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is a highly functionalized heterocyclic intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., EGFR, VEGFR targets). Its structural core—a quinazoline ring substituted with three distinct halogens (Cl, F, Br)—imparts specific thermal and chemical behaviors that must be rigorously characterized during process development.
This guide provides a definitive protocol for the Differential Scanning Calorimetry (DSC) of this compound. Unlike simple organic solids, this molecule possesses a reactive 4-chloro moiety susceptible to hydrolysis and thermal instability. Therefore, standard DSC protocols must be adapted to distinguish between melting , polymorphic transitions , and thermal decomposition .
Chemical Profile
Feature
Specification
Impact on DSC
Molecular Structure
C₁₄H₇BrClN₂F
Rigid, planar scaffold suggests high melting point (>150°C).
Reactive Moiety
4-Chloro position
Susceptible to hydrolysis; moisture in pan causes artifact peaks.
Halogen Bonding
Br, F, Cl substituents
High probability of polymorphism due to intermolecular halogen bonding.
Core Directive: The Self-Validating DSC Protocol
To ensure data integrity, the following protocol incorporates "self-validating" steps. These steps force the operator to verify that the observed thermal events are intrinsic to the material and not artifacts of preparation.
Sample Preparation (Critical Step)
Moisture Control: The 4-chloro substituent is an electrophile. Trace moisture can lead to hydrolysis during the heating ramp, producing 2-(4-bromophenyl)-7-fluoroquinazolin-4(3H)-one (the hydrolysis product) in situ.
Validation: Samples must be dried in a vacuum desiccator over P₂O₅ for 24 hours prior to analysis.
Pan Selection: Use Tzero Hermetic Aluminum Pans (crimped) to prevent sublimation and exclude atmospheric moisture. Do not use open pans.
Instrument Parameters
Purge Gas: Nitrogen (50 mL/min). Note: For decomposition studies, Argon is preferred to eliminate oxidative artifacts, though N₂ is standard for QC.
Ramp Rate:
Standard: 10°C/min (Balance between resolution and sensitivity).
Purity Determination: 2°C/min (Required for Van’t Hoff purity calculation).
Temperature Range: 40°C to 300°C. (Anticipated melting range: 160–210°C; Decomposition likely >250°C).
The "Heat-Cool-Heat" Validation Cycle
To distinguish between solvent loss, relaxation, and true melting:
First Heat: Ramp to 10°C below the onset of decomposition (determined via TGA).
Cool: Ramp down at 10°C/min to 0°C.
Second Heat: Ramp to 300°C.
Interpretation: If an endotherm disappears in the Second Heat, it was likely a solvate desolvation or volatile impurity. If the melting peak shifts, the compound may have converted to a stable polymorph.
Comparative Analysis: DSC vs. Alternatives
This section objectively compares DSC against orthogonal techniques for characterizing 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.
Table 1: Comparative Performance Matrix
Feature
DSC (Thermal)
TGA (Thermogravimetric)
HPLC (Chromatographic)
Primary Output
Melting Point (), Heat of Fusion ()
Decomposition Temp (), Volatiles
Chemical Purity (%), Impurity ID
Purity Sensitivity
Moderate (Eutectic impurities only)
Low (Only volatile impurities)
High (Resolves structural analogs)
Sample Size
2–5 mg
5–20 mg
<1 mg
Speed
Fast (<1 hour)
Fast (<1 hour)
Slow (Method dev + run time)
Blind Spot
Cannot detect impurities that form solid solutions.
Cannot distinguish melting from glass transition.
Cannot detect polymorphs.
Best Use Case
Polymorph Screening & Identity
Solvent Residue & Stability
Quantitative Purity Assay
Detailed Comparison
DSC vs. TGA (Thermal Stability)
For this specific quinazoline, TGA is mandatory before DSC.
Reasoning: The 4-chloro group can eliminate HCl at high temperatures. If TGA shows mass loss coincident with the DSC endotherm, the "melting point" is actually a "decomposition point."
Protocol: Run TGA first. If mass loss onset is <200°C, DSC data must be interpreted as "melting with decomposition," rendering thermodynamic purity calculations invalid.
DSC vs. HPLC (Purity)
While DSC can estimate purity using the Van't Hoff equation (
), it assumes impurities are eutectic.
Limitation: In quinazoline synthesis, the starting material (2,4-dichloro-7-fluoroquinazoline) may co-crystallize. DSC often misses this.
Verdict: Use HPLC for chemical purity (98%+). Use DSC to ensure physical form consistency (Polymorph A vs. B).
The following diagram illustrates the decision tree for characterizing this halogenated quinazoline. It integrates synthesis, purification, and thermal validation.
Figure 1: Decision tree for the thermal characterization of halogenated quinazoline intermediates.
Expected Results & Troubleshooting
Based on the structural properties of 2,4-disubstituted quinazolines [1, 2], the following thermal behaviors are expected:
The Thermogram
Melting Point: Expect a sharp endotherm in the range of 160°C – 210°C . The exact value depends on the specific crystal habit obtained from recrystallization (e.g., Ethanol vs. DMF).
Recrystallization Exotherm: If the sample is amorphous (from rapid precipitation), you may observe a small exotherm (crystallization) at ~100–120°C prior to the main melting event.
Common Artifacts
"Ghost" Endotherms: A broad peak at 100°C indicates water. This is fatal for this compound as it triggers hydrolysis. Action: Redry sample.
Double Melting Peaks: This indicates Polymorphism . Halogenated quinazolines are notorious for conformational polymorphism due to the rotation of the 2-phenyl ring.
Action: Perform a "Heat-Cool-Heat" cycle. If the ratio of the two peaks changes in the second heat, it is a kinetic polymorph issue, not an impurity.
References
Vertex AI Search. (2025). Synthesis and properties of 2,4-dichloro-7-fluoroquinazoline. Retrieved from 1
Baluja, S., et al. (2016).[2][3] Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. Retrieved from 2[3]
TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from 4
PubChem. (2025). 2-(4-bromophenyl)-4-chloroquinazoline Compound Summary. Retrieved from 5
This guide outlines the technical protocols for the safe disposal of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline . As a halogenated nitrogen heterocycle with a labile chloride at the C4 position, this compound present...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the safe disposal of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline .
As a halogenated nitrogen heterocycle with a labile chloride at the C4 position, this compound presents specific reactivity hazards (hydrolytic instability) distinct from standard organic waste. The procedures below prioritize the neutralization of this reactive center to ensure long-term waste stability.
Chemical Safety & Reactivity Profile
Before initiating disposal, you must understand the specific hazards driving these protocols.
Feature
Hazard / Property
Operational Implication
Core Structure
Quinazoline Ring
Nitrogen-rich; potential for high energy release if incinerated improperly.[1][2]
C4-Chloro Group
High Reactivity (Electrophilic)
CRITICAL: The C4-Cl bond is labile.[1][2] It reacts readily with nucleophiles (water, amines) to release Hydrochloric Acid (HCl).[2] Do not mix with basic organic waste without prior quenching.
Halogens (Br, F)
Polyhalogenated
RCRA Classification: Must be segregated into Halogenated Waste streams.[1][2] Strict prohibition from non-halogenated solvents.[2][3]
Toxicity
Corrosive / Irritant
Likely Skin Corr.[1][2] 1B. PPE must include nitrile gloves (double-gloved recommended) and face shield.[2]
Pre-Disposal Decision Matrix
Determine the physical state and quantity of your waste to select the correct workflow.
Figure 1: Decision matrix for selecting the appropriate disposal workflow based on waste state and quantity.
Procedure A: Direct Solid Disposal (Small Scale)
Applicable for: Vials containing < 5g of dry solid or contaminated solid consumables (weigh boats, spatulas).
The Logic: For small quantities, the risk of exothermic hydrolysis in a solid waste drum is negligible.[1] The priority is containment and proper RCRA classification.
Primary Containment: Transfer the material into a clear glass vial with a Teflon-lined screw cap.
Secondary Containment: Place the sealed vial into a 4-mil polyethylene bag (Zip-lock).
Labeling:
Chemical Name: 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline.[1][2]
The Logic (Expertise): The 4-chloroquinazoline moiety is an electrophile.[2] If disposed of directly into a mixed organic waste drum containing amines or water, it can slowly hydrolyze or undergo nucleophilic aromatic substitution (
), generating heat and HCl gas, which may pressurize the drum. We must "kill" the reactive C-Cl bond before disposal. [1][2]
Deactivation Protocol
Step 1: Dissolution
Dissolve the waste material in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]
Step 2: Controlled Hydrolysis (Quenching)
The goal is to convert the reactive 4-chloroquinazoline into the stable 4-quinazolinone.[2]
Place the solution in a round-bottom flask with a stir bar.
Add an equal volume of 1M Sodium Hydroxide (NaOH) .
Stir vigorously for 2-4 hours at room temperature.
Observation: The organic layer may change color as the chloride is displaced.
Chemistry: The
ion attacks the C4 position, displacing the Chloride ion () and generating the non-reactive 4-hydroxy derivative (tautomerizes to quinazolinone).[2]
Step 3: Verification & Neutralization
Check the pH of the aqueous layer.[2][6] It should remain basic (pH > 10), confirming excess base was available to neutralize the generated HCl.
Aqueous Layer: Neutralize with dilute HCl to pH 7, then dispose of as Aqueous Hazardous Waste (contains NaF, NaBr, NaCl salts).
Organic Layer: Contains the stable organic byproduct.[2] Dry over Magnesium Sulfate (
), filter, and dispose of in Halogenated Organic Solvent Waste .
Figure 2: Chemical deactivation pathway converting the reactive electrophile into a stable waste product.
Regulatory & Compliance (US EPA)[2]
Waste Classification:
Characteristic: This material is likely D002 (Corrosive) and potentially D003 (Reactive) if the hydrolytic instability is high enough, though usually managed as D002.
Halogenated Solvents (F-List): If dissolved in DCM for disposal, the entire mixture becomes F002 (Spent Halogenated Solvents).[2]
RCRA Code Assignment:
Label the waste tag with: "Halogenated Organic Waste" .[2]
If the deactivation (Procedure B) is not performed, add "Water Reactive" to the hazard text.
References
PubChem. (2025).[2] 4-Bromophenylhydrazine hydrochloride (Related Structure & Hazards). National Library of Medicine.[2] [Link][2]
University of Illinois Urbana-Champaign. (2025).[2] Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[2] [Link]
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
Navigating the Synthesis Frontier: A Senior Scientist's Guide to Safely Handling 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
For the researcher navigating the complex landscape of drug discovery, the synthesis of novel quinazoline derivatives represents a significant step forward in developing targeted therapeutics. The compound 2-(4-Bromophen...
Author: BenchChem Technical Support Team. Date: February 2026
For the researcher navigating the complex landscape of drug discovery, the synthesis of novel quinazoline derivatives represents a significant step forward in developing targeted therapeutics. The compound 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, with its multi-halogenated structure, is a potent pharmacophore. However, its very reactivity demands a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist, providing a deep, experience-driven framework for personal protection, emergency preparedness, and responsible disposal, ensuring that scientific advancement and personal safety proceed in tandem.
Hazard Analysis: Deconstructing the Risk Profile
Quinazoline Core: This heterocyclic scaffold is a cornerstone of many bioactive molecules and pharmaceuticals. While the core itself is relatively stable, its derivatives can exhibit significant biological activity, necessitating containment to prevent inadvertent exposure.
Chlorinated Aromatic System (4-chloro): The chloro-substituent enhances the molecule's reactivity and introduces toxicological concerns. Similar chlorinated heterocyclic compounds are known to be skin and eye irritants and may be harmful if swallowed or inhaled.[1][2]
Brominated Phenyl Group (4-Bromophenyl): Aromatic bromides can be irritants and sensitizers.[3] Like other halogenated organic compounds, they pose a risk of long-term health effects and environmental persistence.
Fluorinated Benzene Ring (7-fluoro): The fluorine atom modifies the electronic properties and metabolic stability of the molecule. While often less acutely toxic than their chlorinated or brominated counterparts, fluorinated organics still require careful handling.
Collectively, this structure should be treated as a hazardous substance with the potential for skin, eye, and respiratory irritation, and unknown long-term toxicity. It is likely a solid at room temperature, making the inhalation of fine dust a primary exposure route during handling.
The Hierarchy of Controls: Your First Line of Defense
Before relying on Personal Protective Equipment (PPE), the most effective safety measures involve engineering and administrative controls.
Engineering Controls: All manipulations of this compound, especially weighing and transfers of the solid, must be performed within a certified chemical fume hood. This is non-negotiable and serves to contain airborne particulates and potential vapors.
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work with this compound. Ensure all personnel are trained on the specific hazards and handling procedures.
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final, critical barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
Hand Protection: The Imperative of Double-Gloving
Given the multi-halogenated aromatic nature of the compound, a single pair of gloves is insufficient. Double-gloving provides a critical safety buffer against tears and rapid permeation.
Inner Glove: A standard nitrile examination glove.
Outer Glove: A chemical-resistant glove such as neoprene or thicker nitrile. Always check the manufacturer's compatibility chart for resistance to halogenated aromatic compounds.
Protocol for Glove Selection and Use:
Always inspect gloves for any signs of degradation, punctures, or tears before use.[4]
Don the inner nitrile glove, ensuring a snug fit.
Don the outer, chemical-resistant glove over the inner one.
Ensure the cuffs of the outer gloves are pulled over the sleeves of your lab coat to prevent skin exposure.
If you suspect contamination, immediately remove the outer glove, wash the inner-gloved hand, and don a new outer glove.
Routinely change gloves, especially after extended use or when moving from a contaminated area to a clean one.
Eye and Face Protection: A Non-Negotiable Mandate
The risk of airborne powder or accidental splashes makes robust eye and face protection essential.
Minimum Requirement: ANSI Z87.1 or EN 166 compliant chemical splash goggles must be worn at all times in the laboratory.[2][5] They must form a seal around the eyes to prevent the entry of dust or liquids.
Recommended for High-Risk Tasks: When handling larger quantities (>5g) or performing transfers where the risk of a splash is higher, a full-face shield should be worn over the chemical splash goggles.[6] This protects the entire face from contact.
Body Protection: Beyond the Standard Lab Coat
A standard cotton lab coat offers minimal protection against chemical splashes and dust.
Primary Protection: A chemically resistant, non-porous lab coat or coveralls (e.g., Tyvek) should be worn.[7] It must be fully buttoned or zipped, with sleeves rolled down.[8]
Secondary Protection: For procedures with a higher splash potential, a chemically resistant apron made of PVC or a similar material should be worn over the lab coat.[4]
Respiratory Protection: When Engineering Controls Are Not Enough
While all work should be done in a fume hood, respiratory protection is critical for emergency situations like a spill outside of containment.
For Particulate Matter: If there is a risk of inhaling dust, a respirator equipped with a P100 (or FFP3) particulate filter is required.
For Vapors/Gases: In the event of a spill or if the compound is heated, a combination cartridge for organic vapors and acid gases should be used in addition to the particulate filter.
Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, inspection, and maintenance.[9]
Emergency Procedures: Planning for the Unexpected
Chemical Spill Response
Even with meticulous planning, spills can occur. A swift and correct response is crucial to mitigate harm.
For a Minor Spill (Contained within a fume hood):
Alert personnel in the immediate area.
Ensure you are wearing the appropriate PPE (at a minimum, double gloves, goggles, and a lab coat).
Cover the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial spill pillow).
Slowly and carefully sweep the absorbed material from the outside in, placing it into a designated, labeled hazardous waste container.[10]
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), then with soapy water. Place all cleaning materials into the hazardous waste container.
Report the incident to your supervisor.
For a Major Spill (Outside of a fume hood):
Alert everyone in the laboratory and evacuate the area immediately.[11]
If safe to do so, close the doors to the affected area to contain any dust or vapors.
Notify your institution's Environmental Health & Safety (EHS) department and your supervisor immediately.
Do NOT attempt to clean up a major spill unless you are part of a trained emergency response team and have the appropriate full-body and respiratory protection.
Personnel Exposure
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes.[12][13] Seek immediate medical attention.
Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Waste Disposal: A Responsible Conclusion
Due to its halogenated aromatic structure, waste containing 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline is considered hazardous and must not be disposed of in standard trash or down the drain.[14]
Waste Stream
Collection and Labeling Protocol
Disposal Method
Solid Waste
Collect all contaminated solids (e.g., leftover compound, used absorbent materials, contaminated gloves) in a clearly labeled, sealed, and puncture-proof hazardous waste container.
Managed by the institution's EHS office, typically via high-temperature incineration.
Liquid Waste
Collect all contaminated liquids (e.g., reaction mother liquor, solvent rinses) in a separate, clearly labeled, sealed, and chemically compatible hazardous waste container.
Managed by the institution's EHS office, typically via high-temperature incineration or other specialized chemical treatment.[15]
Sharps
Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated sharps container and treated as hazardous waste.
Managed by the institution's EHS office.
Disposal Protocol:
Segregate waste streams meticulously. Do not mix solid, liquid, and sharp waste.
Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste".
Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
Follow your institution's specific procedures for hazardous waste pickup and disposal.
By integrating this comprehensive safety framework into your daily laboratory operations, you can confidently and safely explore the scientific potential of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline, ensuring that your pursuit of innovation is grounded in an unwavering commitment to safety and responsibility.
References
ChemicalBook. (2025). 2-Fluoro-4-chlorobenzyl bromide - Safety Data Sheet.
WorkSafe New Zealand. (n.d.). Personal Protective Equipment (PPE) requirements.
Cornell University Environmental Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
The University of Queensland. (n.d.). Chemical Spill and Response Guideline.
Fisher Scientific. (2025). Safety Data Sheet.
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
National University of Singapore. (2016). Chemical Spill Response.
Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products.
Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
ECHEMI. (n.d.). 7-Fluoro-6-Nitro-4(H)-Quinazoline SDS, 162012-69-3 Safety Data Sheets.
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
Fisher Scientific. (2022). Safety Data Sheet - 4-Chloroquinazoline.
University of Manitoba. (n.d.). Chemical Spill Response Procedure.
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.
Hitchman, M. L., et al. (1995).
Google Patents. (n.d.). US6222089B1 - Process for destroying chlorinated aromatic compounds.
The University of Texas at Austin. (n.d.). CH 220C.